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  • Product: Benzophenone-4-carboxamidocysteine methanethiosulfonate
  • CAS: 317821-69-5

Core Science & Biosynthesis

Foundational

Benzophenone-4-carboxamidocysteine Methanethiosulfonate (BPMTS): A Bifunctional Probe for High-Resolution Protein Mapping

An In-Depth Technical Guide A Senior Application Scientist's Guide to Mechanism and Methodology This guide provides a detailed exploration of Benzophenone-4-carboxamidocysteine methanethiosulfonate (BPMTS), a heterobifun...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

A Senior Application Scientist's Guide to Mechanism and Methodology

This guide provides a detailed exploration of Benzophenone-4-carboxamidocysteine methanethiosulfonate (BPMTS), a heterobifunctional chemical probe, and its application in mapping protein structures and interactions. We will delve into the specific mechanism of action, provide field-proven experimental protocols, and offer insights into the causality behind critical experimental choices, ensuring a robust and reproducible workflow for researchers in chemical biology and drug development.

Introduction: The Challenge of Mapping the Proteome's Interactome

Understanding protein function necessitates a detailed map of their interactions. While techniques like yeast two-hybrid and co-immunoprecipitation identify interacting partners, they often lack the spatial resolution to pinpoint the precise interfaces of these interactions. Covalent labeling, coupled with mass spectrometry, has emerged as a powerful strategy to overcome this limitation. Photo-crosslinking reagents, in particular, offer the ability to "capture" transient and weak interactions in situ by forming stable covalent bonds upon photoactivation.

BPMTS is a uniquely designed reagent that combines two key functionalities: a cysteine-reactive methanethiosulfonate (MTS) group and a photo-activatable benzophenone moiety. This dual nature allows for a two-step process: site-specific incorporation of the probe onto a cysteine residue followed by light-induced crosslinking to nearby interacting partners.

The Core Mechanism: A Tale of Two Moieties

The efficacy of BPMTS lies in the distinct and sequential reactivity of its two functional groups. Understanding this mechanism is paramount to designing successful protein mapping experiments.

Step 1: Cysteine-Specific Labeling via Thiol-Disulfide Exchange

The initial step involves the specific covalent modification of cysteine residues within the protein of interest. The methanethiosulfonate (MTS) group is highly electrophilic and reacts readily with the nucleophilic thiol group of a cysteine side chain.

This reaction proceeds via a thiol-disulfide exchange mechanism, forming a stable disulfide bond between the protein and the BPMTS probe, releasing methanesulfinic acid as a byproduct. The specificity for cysteine is a key advantage, as cysteine is a relatively low-abundance amino acid, allowing for targeted labeling.

G cluster_0 Cysteine-Specific Labeling Protein_Cys Protein-SH (Cysteine Thiol) Labeled_Protein Protein-S-S-BPMTS (Labeled Protein) Protein_Cys->Labeled_Protein Thiol-Disulfide Exchange BPMTS BPMTS (Benzophenone-4-carboxamidocysteine methanethiosulfonate) BPMTS->Labeled_Protein Byproduct CH3SO2H (Methanesulfinic Acid)

Figure 1: Cysteine-Specific Labeling with BPMTS.

Step 2: Photo-Induced Crosslinking via the Benzophenone Moiety

Once the BPMTS probe is covalently attached to the protein of interest, the sample is irradiated with UV light, typically in the range of 350-360 nm. This excites the benzophenone moiety from its ground singlet state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable triplet state (T₁).

The triplet benzophenone is a highly reactive diradical that can abstract a hydrogen atom from a nearby C-H bond of an interacting molecule (e.g., another protein, a nucleic acid, or a small molecule ligand). This hydrogen abstraction generates a pair of radicals: a ketyl radical on the benzophenone and a carbon-centered radical on the interacting molecule. These two radicals then rapidly combine to form a stable covalent C-C bond, effectively "crosslinking" the two molecules.

A key advantage of benzophenone photochemistry is its relative stability in aqueous environments and its ability to react with C-H bonds, which are ubiquitous in biological molecules. This makes it a versatile tool for capturing a wide range of interactions.

G cluster_1 Photo-Induced Crosslinking Labeled_Protein Protein-S-S-BPMTS (Ground State - S₀) Excited_Singlet Excited Singlet State (S₁) Labeled_Protein->Excited_Singlet Absorption UV_Light UV Light (350-360 nm) UV_Light->Excited_Singlet Excited_Triplet Excited Triplet State (T₁) (Diradical) Excited_Singlet->Excited_Triplet Intersystem Crossing Radical_Pair Radical Pair [Protein-S-S-BPMTS-OH• + •R] Excited_Triplet->Radical_Pair Hydrogen Abstraction Interactor Interactor Molecule (R-H) Interactor->Radical_Pair Crosslinked_Complex Crosslinked Complex (Covalent C-C Bond) Radical_Pair->Crosslinked_Complex Radical Combination

Figure 2: Mechanism of Benzophenone Photo-Crosslinking.

Experimental Workflow: A Step-by-Step Guide

The following protocol outlines a general workflow for a BPMTS-based protein mapping experiment. Optimization of specific parameters (e.g., reagent concentrations, incubation times, UV exposure) is crucial for each biological system.

Reagent Preparation and Protein Labeling

Rationale: The goal of this stage is to achieve efficient and specific labeling of the target protein with BPMTS while minimizing off-target modifications and protein denaturation.

Protocol:

  • Reagent Preparation: Prepare a stock solution of BPMTS in a compatible organic solvent such as DMSO or DMF. The final concentration of the organic solvent in the labeling reaction should be kept low (typically <5%) to avoid protein precipitation.

  • Protein Preparation: Ensure the protein of interest is in a suitable buffer (e.g., PBS or HEPES) at a pH between 7.0 and 8.0. The presence of a reducing agent is not recommended as it will compete with the cysteine thiol for reaction with the MTS group. If a reducing agent was used during purification, it must be removed by dialysis or buffer exchange prior to labeling.

  • Labeling Reaction: Add the BPMTS stock solution to the protein solution to achieve the desired molar excess of the reagent over the protein. A typical starting point is a 10- to 20-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-2 hours. The optimal incubation time should be determined empirically.

  • Removal of Excess Reagent: Remove the unreacted BPMTS using a desalting column, dialysis, or spin filtration. This step is critical to prevent non-specific crosslinking in the subsequent photoactivation step.

Parameter Typical Range Rationale
BPMTS:Protein Molar Ratio 10:1 to 50:1To ensure efficient labeling while minimizing non-specific modifications.
pH 7.0 - 8.0To maintain the reactivity of the cysteine thiol.
Temperature 4°C to 25°CTo balance reaction rate with protein stability.
Incubation Time 30 min to 2 hoursTo allow for complete labeling.

Table 1: Key Parameters for BPMTS Labeling.

Photo-Crosslinking

Rationale: This step aims to induce covalent bond formation between the BPMTS-labeled protein and its interacting partners upon UV irradiation.

Protocol:

  • Sample Preparation: Place the labeled protein sample, either alone or in the presence of its putative interacting partners, in a UV-transparent container (e.g., a quartz cuvette or a microplate with a UV-transparent bottom).

  • UV Irradiation: Irradiate the sample with a UV lamp emitting at 350-360 nm. The duration and intensity of the UV exposure are critical parameters that need to be optimized to maximize crosslinking efficiency while minimizing photodamage to the proteins.

  • Quenching (Optional): The reaction can be quenched by the addition of a radical scavenger, such as dithiothreitol (DTT), although this is often unnecessary as the radical species are short-lived.

Parameter Typical Value Rationale
Wavelength 350-360 nmTo specifically excite the benzophenone moiety.
Irradiation Time 5 - 30 minutesTo achieve sufficient crosslinking without causing extensive protein damage.
Distance from Lamp 5 - 10 cmTo control the intensity of UV exposure.

Table 2: Recommended Photo-Crosslinking Conditions.

Analysis of Crosslinked Products

Rationale: The final step involves the identification of the crosslinked proteins and the specific sites of interaction.

Protocol:

  • SDS-PAGE Analysis: Analyze the crosslinked sample by SDS-PAGE. The formation of higher molecular weight bands compared to the non-irradiated control is indicative of successful crosslinking.

  • In-Gel Digestion: Excise the crosslinked bands of interest from the gel and perform in-gel digestion with a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized software to identify the crosslinked peptides. The presence of a peptide-peptide conjugate containing fragments from both interacting proteins confirms the site of interaction.

G cluster_2 Overall Experimental Workflow Start Start: Purified Protein and BPMTS Reagent Labeling Step 1: Cysteine-Specific Labeling Reaction Start->Labeling Purification Step 2: Removal of Excess BPMTS Labeling->Purification Crosslinking Step 3: UV Irradiation (350-360 nm) Purification->Crosslinking Analysis Step 4: SDS-PAGE Analysis Crosslinking->Analysis Digestion Step 5: In-Gel Digestion Analysis->Digestion MS Step 6: LC-MS/MS Analysis Digestion->MS Data_Analysis Step 7: Identification of Crosslinked Peptides MS->Data_Analysis End End: Mapped Protein Interaction Site Data_Analysis->End

Figure 3: BPMTS Protein Mapping Workflow.

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating steps:

  • Negative Controls: A crucial control is a sample that is not subjected to UV irradiation. The absence of higher molecular weight bands in this control on an SDS-PAGE gel confirms that the crosslinking is indeed photo-induced.

  • Mass Spectrometry Data: The identification of crosslinked peptides by mass spectrometry provides direct and unambiguous evidence of a specific interaction at the amino acid level.

  • Titration Experiments: Varying the concentration of BPMTS and the duration of UV exposure can help to optimize the signal-to-noise ratio and ensure that the observed crosslinking is not an artifact of excessive reagent or photodamage.

Conclusion

Benzophenone-4-carboxamidocysteine methanethiosulfonate is a powerful tool for high-resolution mapping of protein interactions. Its bifunctional nature allows for a two-step, controlled process of cysteine-specific labeling followed by photo-induced crosslinking. By understanding the underlying chemical principles and carefully optimizing the experimental parameters, researchers can confidently utilize BPMTS to gain valuable insights into the intricate network of protein interactions that govern cellular processes.

References

  • Chemical Cross-linking and Mass Spectrometry for Mapping Protein Structures and Interactions. (2011). Nature Protocols. [Link]

  • Probing protein-protein interactions with a family of benzophenone-based photo-crosslinking agents. (2000). Bioconjugate Chemistry. [Link]

  • Methanethiosulfonate Reagents: Scaffolds for the Construction of New Reagents and Their Application in Protein Chemistry. (2018). Accounts of Chemical Research. [Link]

  • Photo-Cross-Linking for the Study of Protein-Protein Interactions. (2014). Cold Spring Harbor Protocols. [Link]

Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of Benzophenone-4-carboxamidocysteine Methanethiosulfonate

Introduction: A Trifunctional Reagent for Advanced Bioconjugation Benzophenone-4-carboxamidocysteine methanethiosulfonate is a heterobifunctional chemical probe designed for advanced applications in protein chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Trifunctional Reagent for Advanced Bioconjugation

Benzophenone-4-carboxamidocysteine methanethiosulfonate is a heterobifunctional chemical probe designed for advanced applications in protein chemistry and drug development. This molecule uniquely integrates three key functional components: a photoreactive benzophenone group, a cysteine-specific methanethiosulfonate (MTS) moiety, and a central cysteine core that provides a defined structural linkage. This strategic design allows for a two-step, controlled conjugation strategy. Initially, the MTS group enables the specific and covalent attachment of the molecule to a cysteine residue on a target protein through a disulfide bond. Subsequently, upon exposure to ultraviolet (UV) light, the benzophenone moiety can initiate a second covalent linkage with a nearby interacting molecule, effectively "capturing" a binding partner in close proximity. This makes it an invaluable tool for identifying and characterizing protein-protein interactions, mapping binding sites, and developing novel antibody-drug conjugates.

This guide provides a comprehensive overview of the chemical properties and stability of Benzophenone-4-carboxamidocysteine methanethiosulfonate, offering insights into its reactivity, degradation pathways, and optimal handling and storage conditions. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this powerful reagent in their experimental workflows.

Core Chemical Properties and Reactivity

The chemical behavior of Benzophenone-4-carboxamidocysteine methanethiosulfonate is dictated by the distinct properties of its three primary functional domains.

The Benzophenone Photoreactive Group

The benzophenone moiety serves as a photo-crosslinking agent. Upon absorption of UV light (typically around 350-365 nm), the benzophenone is excited to a triplet state.[1][2] This excited state can then abstract a hydrogen atom from a nearby C-H bond, generating a pair of radicals that can subsequently combine to form a stable covalent bond.[3][4] This reaction is relatively non-specific in terms of the hydrogen donor, allowing for cross-linking to a wide range of interacting molecules.[1] However, the efficiency of this process can be influenced by the presence of highly abstractable hydrogen atoms on the target molecule.[1] It is important to note that at shorter UV wavelengths (e.g., 254 nm), benzophenone can potentially induce chain scission in some polymers.[1][2]

The Methanethiosulfonate (MTS) Cysteine-Specific Moiety

The methanethiosulfonate group is a highly efficient and specific reagent for modifying the thiol group of cysteine residues.[5] The reaction proceeds via a thiol-disulfide exchange, where the nucleophilic thiolate anion of the cysteine attacks the electrophilic sulfur atom of the MTS group, displacing the methanesulfinate leaving group and forming a stable disulfide bond.[5][6] This reaction is rapid, with second-order rate constants in the order of 10^5 M⁻¹s⁻¹, and can be carried out under mild, biocompatible conditions.[5][7] The modification is reversible through the addition of reducing agents like dithiothreitol (DTT).[5]

The Cysteine Core

The central cysteine molecule provides a flexible and well-defined spacer between the benzophenone and MTS functionalities. Its inherent chirality and defined stereochemistry contribute to the overall structural properties of the reagent. The amide linkage connecting the benzophenone to the cysteine is generally stable under physiological conditions.

Molecular Structure and Key Properties

PropertyValueSource
Molecular Formula C₁₈H₁₇NO₆S₂[8][9]
Molecular Weight 407.46 g/mol [8][9]
CAS Number 317821-69-5[8]
Appearance Likely a solidInferred
Purity Typically ≥95%
Storage Temperature 2-8°C

Stability and Handling Considerations

The overall stability of Benzophenone-4-carboxamidocysteine methanethiosulfonate is influenced by the individual stabilities of its constituent parts, particularly the MTS group.

Hydrolytic Stability

Methanethiosulfonate reagents are known to be susceptible to hydrolysis in aqueous solutions, especially in the presence of nucleophiles.[7][10] The rate of hydrolysis is pH-dependent and increases with increasing pH. Therefore, it is crucial to prepare aqueous solutions of the reagent immediately before use to minimize degradation.[7][10] While solutions in distilled water may be stable for several hours at 4°C, prolonged storage in aqueous buffers is not recommended.[7][10]

Photostability

The benzophenone moiety is inherently light-sensitive. Prolonged exposure to ambient light, especially UV sources, should be avoided during storage and handling to prevent premature activation and potential degradation of the reagent. The compound should be stored in a light-protected container.

Thermal Stability
Recommended Storage and Handling
  • Storage: Store the solid compound in a tightly sealed, light-protected container at 2-8°C. For long-term storage, consider desiccated conditions at -20°C.

  • Solution Preparation: Prepare aqueous solutions fresh for each experiment. If a stock solution in an organic solvent is required, anhydrous DMSO is a suitable choice for many MTS reagents.[7][10]

  • Handling: Avoid repeated freeze-thaw cycles of solutions. When handling the solid, allow the container to warm to room temperature before opening to prevent moisture condensation.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling

This protocol outlines a general procedure for labeling a cysteine-containing protein with Benzophenone-4-carboxamidocysteine methanethiosulfonate.

  • Protein Preparation: Prepare the protein of interest in a suitable, non-thiol-containing buffer at a pH between 6.5 and 7.5. Degas the buffer to minimize oxidation of the cysteine residue.

  • Reagent Preparation: Immediately before use, dissolve Benzophenone-4-carboxamidocysteine methanethiosulfonate in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute to the final desired concentration in the reaction buffer.

  • Labeling Reaction: Add the reagent solution to the protein solution at a molar excess (typically 5- to 20-fold) over the protein.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C for a period ranging from 30 minutes to 2 hours. The optimal time and temperature should be determined empirically for each specific protein.

  • Removal of Excess Reagent: Remove the unreacted reagent by dialysis, size-exclusion chromatography, or spin filtration.

  • Confirmation of Labeling: Confirm the successful labeling of the protein using techniques such as mass spectrometry (to detect the mass shift corresponding to the addition of the reagent) or by utilizing the photoreactive properties of the benzophenone group in a subsequent cross-linking experiment.

Protocol 2: Photo-Cross-Linking

This protocol describes a general method for photo-cross-linking the labeled protein to its interacting partner.

  • Complex Formation: Incubate the labeled protein with its potential interacting partner(s) under conditions that favor complex formation.

  • UV Irradiation: Expose the sample to a UV light source (e.g., a UV lamp with an output centered around 365 nm). The duration and intensity of the irradiation will need to be optimized for each system. A typical irradiation time might range from 5 to 30 minutes.

  • Analysis of Cross-Linked Products: Analyze the reaction mixture for the presence of higher molecular weight species corresponding to the cross-linked complex. This can be done using SDS-PAGE followed by Western blotting or by mass spectrometry.

Analytical Characterization

The purity and identity of Benzophenone-4-carboxamidocysteine methanethiosulfonate and its protein conjugates can be assessed using a variety of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common method for analyzing benzophenone derivatives.[12] A mobile phase consisting of a gradient of acetonitrile or methanol in water is typically used.[12] UV detection is commonly performed at wavelengths around 254 nm or 287 nm.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and structural confirmation, LC coupled with tandem mass spectrometry is the preferred method.[13] Electrospray ionization (ESI) in both positive and negative ion modes can be employed.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.

  • UV-Visible Spectroscopy: The UV-Vis spectrum of the compound will show characteristic absorbance peaks for the benzophenone moiety.

Visualizing the Workflow

The following diagram illustrates the two-stage application of Benzophenone-4-carboxamidocysteine methanethiosulfonate.

G cluster_0 Stage 1: Cysteine-Specific Labeling cluster_1 Stage 2: Photo-Cross-Linking Protein Protein with Cysteine Labeled_Protein Labeled Protein Protein->Labeled_Protein + Reagent (Thiol-Disulfide Exchange) Reagent Benzophenone-4-carboxamidocysteine Methanethiosulfonate Complex Labeled Protein-Partner Complex Labeled_Protein->Complex + Interacting Partner Interacting_Partner Interacting Partner Crosslinked_Complex Covalently Cross-Linked Complex Complex->Crosslinked_Complex UV Light (365 nm) (Photoreaction)

Caption: Workflow for using Benzophenone-4-carboxamidocysteine methanethiosulfonate.

Conclusion

Benzophenone-4-carboxamidocysteine methanethiosulfonate is a versatile and powerful tool for researchers in chemical biology and drug discovery. Its unique trifunctional design enables a controlled, two-step process of specific protein labeling followed by photo-inducible cross-linking. A thorough understanding of its chemical properties, particularly the reactivity of the MTS group and the photochemistry of the benzophenone moiety, is essential for its successful application. Careful attention to storage and handling, especially concerning its hydrolytic and photostability, will ensure the integrity and reactivity of the reagent, leading to reliable and reproducible experimental outcomes.

References

  • High-Performance Liquid Chromatography (HPLC) Analysis of Benzophenone Derivatives: Application Notes and Protocols - Benchchem. (n.d.).
  • Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide - Benchchem. (n.d.).
  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC. (n.d.).
  • Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents | Journal of the American Chemical Society. (2022, June 5).
  • BENZOPHENONE-4-CARBOXAMIDOCYSTEINE METHANETHIOSULFONATE — Chemical Substance Information - NextSDS. (n.d.).
  • Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC. (n.d.).
  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. (2025, May 12).
  • Benzophenone UV-Photoinitiators Used in Food Packaging: Potential for Human Exposure and Health Risk Considerations - ResearchGate. (n.d.).
  • Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides - MDPI. (2022, February 28).
  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017, December 7).
  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. (2024, August 18).
  • Reagents for cysteine‐selective modifications in peptides and proteins. - ResearchGate. (n.d.).
  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. (n.d.).
  • A Head-to-Head Battle for Cysteine Alkylation: Methanethiosulfonate vs. Iodoacetamide - Benchchem. (n.d.).
  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (n.d.).
  • Reagents and strategy for cysteine modification. a Classical reagents... - ResearchGate. (n.d.).
  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (n.d.).
  • MTS reagents. (n.d.).
  • Benzophenone-4-carboxamidocysteine Methanethiosulfonate | 317821-69-5. (n.d.).
  • Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization | ACS Applied Materials & Interfaces - ACS Publications. (2025, May 12).
  • Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins - PMC. (2023, June 28).
  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing). (n.d.).
  • A monocomponent bifunctional benzophenone–carbazole type II photoinitiator for LED ... - RSC Publishing. (n.d.).
  • An In-depth Technical Guide to the Physical Properties and Applications of S-Methyl Methanethiosulfonate (MMTS) - Benchchem. (n.d.).
  • Benzophenone-4-carboxamidocysteine Methanethiosulfonate | CAS 317821-69-5 | SCBT. (n.d.).
  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2025, October 16).
  • (A) Mechanism for the photochemical reaction of benzophenone with a C-H... - ResearchGate. (n.d.).
  • Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing - MDPI. (2020, June 22).
  • MTS reagents - Interchim. (n.d.).
  • Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water - PeerJ. (2020, July 6).
  • Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. (2019, September 25).
  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C. (2025, July 28).
  • The Photochemistry of Benzophenone - ScholarWorks@BGSU. (2025, February 17).
  • Photochemical preparation of benzopinacol. (n.d.).
  • Cysteine-independent inhibition of the CFTR chloride channel by the cysteine-reactive reagent sodium (2-sulphonatoethyl) methanethiosulphonate - PubMed. (2009, May 19).
  • Benzophenone-4-carboxamidocysteine methanethiosulfonate | Benchchem. (n.d.).
  • A kinetic study of rearrangement and degradation reactions of tetrathionate and trithionate in near-neutral solutions - PubMed. (2010, November 15).
  • Methyl Methanethiosulfonate - Santa Cruz Biotechnology. (n.d.).
  • Benzophenone-4-carboxamidocysteine methanethiosulfonate | Biochemical Reagent. (n.d.).
  • Publication: Microbial desulfonation pathways for natural and pharmacologically relevant C 3-sulfonates - KOPS. (n.d.).
  • Benzophenone-4-carboxamidocysteine Methanethiosulfonate | 317821-69-5. (n.d.).
  • Benzophenone-4-carboxamidocysteine methanethiosulfonate | 生化试剂| MCE. (n.d.).
  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024, September 12).
  • The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024, September 12).
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Sources

Foundational

Decoding Protein Interactions: A Technical Guide to Benzophenone-4-carboxamidocysteine Methanethiosulfonate

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals In the intricate world of structural biology, understanding the transient and dynamic interactions be...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the intricate world of structural biology, understanding the transient and dynamic interactions between proteins is paramount to deciphering cellular function and designing novel therapeutics. Among the arsenal of chemical tools available, photo-crosslinkers stand out for their ability to "freeze" these fleeting interactions by forming stable covalent bonds upon light activation. This guide provides an in-depth exploration of a particularly versatile reagent: Benzophenone-4-carboxamidocysteine methanethiosulfonate (Bpc-MTS). This trifunctional molecule offers a powerful approach to covalently capture and subsequently identify protein binding partners, providing invaluable insights into complex biological systems.

The Core Principle: A Trifunctional Approach to Mapping Protein Proximity

Benzophenone-4-carboxamidocysteine methanethiosulfonate is a sophisticated biochemical tool designed for a three-pronged strategy in studying protein interactions.[1] Its utility stems from the distinct functionalities of its three core components:

  • A Cysteine-Reactive Methanethiosulfonate (MTS) Group: This moiety provides the initial point of attachment. The MTS group reacts specifically and efficiently with the sulfhydryl (-SH) group of cysteine residues on a protein of interest, forming a stable disulfide bond. This allows for the targeted labeling of a "bait" protein.

  • A Photo-activatable Benzophenone Group: At the heart of its crosslinking capability lies the benzophenone moiety.[2][3][4][5] This group remains inert until it is excited by ultraviolet (UV) light, typically in the range of 350-365 nm.[2][3][5] This specific wavelength is crucial as it minimizes potential damage to the proteins themselves, a significant advantage over shorter wavelength UV radiation.[6]

  • A Carboxamido-cysteine Linker: This component serves as the structural scaffold, connecting the cysteine-reactive MTS group to the photo-activatable benzophenone head.

The elegance of this design lies in its sequential action. First, the researcher selectively labels their protein of interest via the MTS-cysteine reaction. Then, upon UV irradiation, the benzophenone group becomes highly reactive, forming a covalent bond with any nearby molecule, effectively trapping interacting "prey" proteins.

Mechanism of Action: From Photon to Covalent Bond

The photo-crosslinking process initiated by the benzophenone group is a well-characterized photochemical reaction.[2][3][5] Understanding this mechanism is key to designing successful experiments and interpreting the results.

Upon absorption of a UV photon (around 350-365 nm), the benzophenone molecule transitions from its ground electronic state to an excited singlet state.[3][5] This is a short-lived species that rapidly undergoes a process called intersystem crossing to form a more stable and longer-lived triplet state.[3][5] This triplet benzophenone is a diradical, making it a highly reactive species.

The reactive triplet benzophenone can then abstract a hydrogen atom from a nearby C-H bond on an adjacent molecule, such as an amino acid side chain of an interacting protein.[2][5] This hydrogen abstraction creates two new radical species: one on the benzophenone (forming a ketyl radical) and one on the interacting molecule.[6] These two radicals then rapidly combine to form a stable carbon-carbon (C-C) covalent bond, thus permanently crosslinking the two proteins.[5]

A key advantage of the benzophenone photochemistry is its relative stability in aqueous environments and its preference for reacting with C-H bonds, which are abundant in proteins.[5][6] This provides a higher probability of successful crosslinking compared to other photo-reactive groups that might be quenched by water.

Benzophenone Photo-Activation and Crosslinking Mechanism of Benzophenone Photo-Crosslinking cluster_0 Photo-Activation cluster_1 Crosslinking Reaction BP_ground Benzophenone (Ground State, S0) BP_singlet Excited Singlet State (S1) BP_ground->BP_singlet Excitation UV_light UV Light (350-365 nm) BP_triplet Reactive Triplet State (T1, Diradical) BP_singlet->BP_triplet Intersystem Crossing Target_CH C-H Bond on Interacting Protein BP_triplet->Target_CH Hydrogen Abstraction Radical_Pair Radical Pair Formation BP_triplet->Radical_Pair UV_light->BP_ground Photon Absorption Target_CH->Radical_Pair Covalent_Bond Stable C-C Covalent Bond Radical_Pair->Covalent_Bond Radical Recombination

Caption: Mechanism of Benzophenone Photo-Crosslinking.

Experimental Workflow: A Step-by-Step Guide

The successful application of Benzophenone-4-carboxamidocysteine methanethiosulfonate hinges on a carefully executed experimental protocol. The following outlines a general workflow, which should be optimized for each specific biological system.

Protein Preparation and Labeling
  • Protein of Interest Purification: Begin with a highly purified sample of the "bait" protein. Ensure the protein is in a suitable buffer that does not contain primary amines (like Tris), as these can potentially react with the MTS reagent.

  • Cysteine Availability: If the protein of interest does not have a solvent-accessible cysteine, site-directed mutagenesis may be necessary to introduce one at a location that is not critical for its interaction with binding partners.

  • Reduction of Disulfide Bonds: Treat the protein with a mild reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), to ensure the target cysteine's sulfhydryl group is free and available for labeling.

  • Labeling Reaction: Incubate the reduced protein with an appropriate molar excess of Bpc-MTS. The reaction is typically carried out in the dark to prevent premature activation of the benzophenone group.

  • Removal of Excess Reagent: After the labeling reaction, it is crucial to remove any unreacted Bpc-MTS. This can be achieved through dialysis, size-exclusion chromatography, or spin filtration.

Crosslinking and Analysis
  • Incubation with Potential Binding Partners: The labeled "bait" protein is then incubated with a cell lysate, a purified potential binding partner, or in a more complex cellular environment to allow for natural interactions to occur.

  • UV Irradiation: The sample is then exposed to UV light at 350-365 nm.[3] The duration and intensity of the irradiation should be optimized to maximize crosslinking while minimizing protein damage.

  • Analysis of Crosslinked Products: Following irradiation, the sample is typically analyzed by SDS-PAGE. Crosslinked protein complexes will appear as new, higher molecular weight bands.

  • Identification of Interacting Proteins: The high molecular weight bands can be excised from the gel and subjected to mass spectrometry analysis to identify the "prey" proteins that were covalently captured by the "bait."[7][8][9]

Experimental_Workflow Experimental Workflow for Bpc-MTS Crosslinking Start Start: Purified 'Bait' Protein Labeling Label with Bpc-MTS Start->Labeling Incubation Incubate with 'Prey' Proteins Labeling->Incubation UV_Activation UV Irradiation (350-365 nm) Incubation->UV_Activation Crosslinking Covalent Crosslinking UV_Activation->Crosslinking Analysis SDS-PAGE Analysis Crosslinking->Analysis Identification Mass Spectrometry Identification Analysis->Identification End End: Identified Interacting Proteins Identification->End

Caption: Experimental Workflow for Bpc-MTS Crosslinking.

Quantitative Considerations and Best Practices

To ensure the reliability and reproducibility of crosslinking experiments, several quantitative parameters must be considered.

ParameterRecommended Value/RangeRationale & Key Considerations
UV Wavelength 350-365 nm[2][3][5]This range maximizes the excitation of the benzophenone moiety while minimizing damage to proteins and other biomolecules that can occur at shorter wavelengths.
Bpc-MTS:Protein Molar Ratio 10:1 to 50:1This should be empirically determined. A higher ratio can increase labeling efficiency but also risks non-specific labeling and protein modification.
Incubation Time (Labeling) 1-4 hoursSufficient time is needed for the MTS-cysteine reaction to proceed to completion. This can be monitored by mass spectrometry.
UV Irradiation Time 5-30 minutesThe optimal time is a balance between achieving sufficient crosslinking and avoiding protein degradation due to prolonged UV exposure.
Buffer Conditions pH 6.5-7.5The MTS reaction is most efficient at a slightly acidic to neutral pH. Avoid buffers with primary amines (e.g., Tris). Phosphate or HEPES buffers are generally preferred.

Advantages and Limitations in the Structural Biologist's Toolkit

Benzophenone-4-carboxamidocysteine methanethiosulfonate is a powerful tool, but like any technique, it has its strengths and weaknesses.

Advantages:

  • Specificity of Labeling: The MTS group allows for the targeted attachment of the photo-crosslinker to a specific cysteine residue on the protein of interest.

  • Wavelength of Activation: The use of longer wavelength UV light (350-365 nm) is less damaging to biological samples compared to shorter wavelength alternatives.[6]

  • Versatility: Benzophenone can react with a wide range of C-H bonds, increasing the likelihood of capturing an interaction, regardless of the specific amino acid residues at the interface.

  • Stability: The benzophenone group is relatively stable in aqueous solutions and is not readily quenched by water, unlike some other photo-reactive moieties.[5]

Limitations:

  • Requirement for Cysteine: The protein of interest must have an accessible cysteine residue for labeling. If not, one must be introduced via mutagenesis, which could potentially alter the protein's structure or function.

  • Crosslinking Efficiency: The efficiency of photo-crosslinking can be variable and may require significant optimization.

  • Potential for Non-Specific Crosslinking: While targeted, there is still a possibility of the excited benzophenone reacting with solvent molecules or non-interacting proteins that are in close proximity by chance.

  • Interpretation of Results: The identification of a crosslinked product confirms proximity but does not definitively prove a direct functional interaction. Further biochemical and functional assays are necessary to validate the findings.

Conclusion and Future Perspectives

Benzophenone-4-carboxamidocysteine methanethiosulfonate represents a significant advancement in the field of chemical biology for the study of protein-protein interactions. Its trifunctional design allows for the specific labeling of a target protein and the subsequent light-induced covalent capture of its binding partners. This approach provides a powerful method for identifying novel protein interactions, mapping interaction interfaces, and gaining a deeper understanding of the dynamic molecular machinery of the cell. As mass spectrometry techniques continue to improve in sensitivity and resolution, the utility of Bpc-MTS and similar photo-crosslinking reagents in systems-level structural biology and drug discovery is poised to expand even further.[10]

References

  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. (2017). Source not available.
  • Benzophenone-4-carboxamidocysteine methanethiosulfonate | Biochemical Reagent. Source not available.
  • Gelation of Copolymers with Pendent Benzophenone Photo-Cross-Linkers. (2012). Macromolecules.
  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. Source not available.
  • Synthesis and application of novel benzophenone photoinitiators. (2023).
  • A Comparative Analysis of Benzophenone and Diazirine Photo-Crosslinkers for Biological Research. Benchchem.
  • Benzophenone-4-carboxamidocysteine Methanethiosulfonate | CAS 317821-69-5 | SCBT. Santa Cruz Biotechnology.
  • Crosslinking mass spectrometry: A link between structural biology and systems biology. PMC.
  • Photo-crosslinkers boost structural information from crosslinking mass spectrometry. PMC.
  • Chemical cross-linking with mass spectrometry: A tool for systems structural biology. PMC.
  • Benzophenone-4-carboxamidocysteine Methanethiosulfonate | CAS 317821-69-5 | SCBT. Santa Cruz Biotechnology.
  • Benzophenone-4-carboxamidocysteine Methanethiosulfon
  • BENZOPHENONE-4-CARBOXAMIDOCYSTEINE METHANETHIOSULFONATE — Chemical Substance Inform
  • Crosslinking mass spectrometry: A link between structural biology and systems biology. (2021). Wiley.
  • Buy Benzophenone-4-carboxaMidocysteine Methanethiosulfonate
  • Photolytic Labeling and Its Applications in Protein Drug Discovery and Development. PMC.
  • Leveraging crosslinking mass spectrometry in structural and cell biology. Source not available.
  • Ingredient in the spotlight: Benzophenone-4. (2024). Cosmedesk.
  • OPINION on benzophenone - 4 (CAS No. 4065-45-6, EC No. 223-772-2). (2023). Public Health.
  • SCCS Final Opinion on Benzophenone-4 as used in cosmetic products. (2024). Source not available.
  • 3D bioprinting and photocrosslinking: emerging str
  • BENZOPHENONE 4.
  • Photo Irradiation-Induced Core Crosslinked Poly(ethylene glycol)-block-poly(aspartic acid) Micelles. PMC.
  • Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. PMC.
  • Photo-Crosslinked Silk Fibroin for 3D Printing. (2020). PMC.
  • Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applic
  • Fundamentals and Applications of Photo-Cross-Linking in Bioprinting. (2021). Chemical Reviews.
  • Benzophenone-4-carboxamidoethyl Methanethiosulfon
  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (2022). MDPI.
  • Using Protein-Protein Interactions to Understand Drug Phenotypes. Shu Chien.
  • Detection of Protein Polysulfidation Using a β‑(4-Hydroxyphenyl)ethyl Iodoacetamide-Derived Biotin Tag HPB. (2025). PMC.

Sources

Exploratory

Thiol-Reactive Photoactivatable Crosslinkers: A Technical Guide to Mapping Protein-Protein Interactions

Executive Summary Elucidating protein-protein interactions (PPIs) is a cornerstone of modern structural biology and drug development. While traditional crosslinkers rely on the presence of specific amino acids (like lysi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Elucidating protein-protein interactions (PPIs) is a cornerstone of modern structural biology and drug development. While traditional crosslinkers rely on the presence of specific amino acids (like lysine) at precise distances, these requirements often fail to capture transient, weak, or structurally ambiguous interactions.

Thiol-reactive photoactivatable crosslinkers solve this limitation by combining the site-specific precision of maleimide chemistry with the indiscriminate, zero-length trapping power of photochemistry. This whitepaper provides an in-depth mechanistic analysis and a self-validating protocol for utilizing these heterobifunctional reagents to map complex interactomes.

The Mechanistic Advantage: Why Thiol-to-Carbene?

To understand the utility of these crosslinkers, one must analyze the causality behind their dual-chemistry design:

  • The Thiol (Cysteine) Advantage: Standard amine-reactive crosslinkers (e.g., NHS esters) target lysines. Because lysines are highly abundant and predominantly located on the solvated exterior of proteins, amine-to-amine crosslinking often yields highly complex, heterogeneous data that can distort native conformations. Cysteines, conversely, are rare. By engineering a single cysteine into a "bait" protein, researchers can achieve highly site-directed conjugation, allowing for atomic-level precision when mapping an interaction interface[1].

  • The Photoactivatable (Diazirine) Advantage: Traditional heterobifunctional crosslinkers require the "prey" protein to possess a specific reactive residue at the exact radius of the spacer arm. If no such residue exists, the interaction is invisible. Diazirines bypass this. Upon exposure to long-wave UV light (330-370 nm), the diazirine ring cleaves, expelling nitrogen gas and generating a highly reactive carbene intermediate[1]. This carbene has a nanosecond half-life and will indiscriminately insert into any nearby C-H, N-H, or O-H bond, guaranteeing the capture of the interacting partner regardless of its local amino acid sequence.

G Bait Bait Protein (Free Cysteine) Conjugate Thiol-Conjugated Bait (Dark Phase) Bait->Conjugate pH 7.2 Thioether Bond Crosslinker SDA Maleimide Crosslinker Crosslinker->Conjugate UV UV-A Irradiation (330-370 nm) Conjugate->UV Incubation Prey Prey Protein (Interaction Partner) Prey->UV Complex Covalently Crosslinked Complex UV->Complex Carbene Insertion (C-H, N-H, O-H)

Two-step thiol-reactive photo-crosslinking workflow capturing transient protein interactions.

Quantitative Comparison of Crosslinker Chemistries

Selecting the correct crosslinker requires balancing spacer arm length, membrane permeability, and downstream analytical needs (such as MS-cleavability for complex interactome profiling)[2].

Table 1: Properties of Common Thiol-Reactive Photoactivatable Crosslinkers

ReagentPrimary Reactive GroupPhotoreactive GroupSpacer Arm (Å)MS-CleavableMembrane Permeable
SDA Maleimide Maleimide (Thiol)Diazirine~10.0NoYes
Sulfo-SDAD Maleimide Maleimide (Thiol)Diazirine~13.5Yes (Disulfide)No
Benzophenone-Maleimide Maleimide (Thiol)Benzophenone~8.0NoYes
DAU (1,3-diallylurea) Radical Thiol-enePhoto-thiolN/AYes (CID-MS/MS)[3]Yes

Self-Validating Experimental Protocol: SDA Maleimide Conjugation

The following methodology outlines a two-step crosslinking workflow using SDA Maleimide. Every step is designed with internal biochemical logic to prevent off-target reactions and ensure data integrity.

Phase 1: Reagent Preparation & Thiol Conjugation (Dark Phase)

Note: Diazirines are photostable under standard laboratory lighting, but direct sunlight should be avoided[4].

  • Reagent Solubilization: Dissolve SDA Maleimide in anhydrous DMSO to a 10 mM stock[4].

    • Causality: Maleimides are susceptible to hydrolysis in aqueous environments. Anhydrous DMSO preserves the reactive half-life of the crosslinker prior to introduction to the protein.

  • Buffer Exchange: Ensure the bait protein is in a neutral buffer (e.g., PBS, pH 7.2).

    • Causality: The Michael addition of a maleimide to a thiolate anion is highly pH-dependent. At pH 6.5–7.5, the reaction is >1000-fold more specific for sulfhydryls than primary amines. Above pH 8.0, off-target amine reactivity increases drastically[5].

  • Thiol Exclusion: Strictly exclude reducing agents like Dithiothreitol (DTT) or β-Mercaptoethanol (BME) from the buffer[5].

    • Causality: These reagents contain competing free thiols that will instantly consume the maleimide groups, completely inhibiting protein conjugation. If disulfide reduction is required prior to labeling, use TCEP, which lacks a thiol group.

  • Conjugation: Add a 10-fold molar excess of SDA Maleimide to the bait protein. Incubate for 2 hours at 4°C.

Phase 2: Quenching & Complex Assembly
  • Quenching: Add L-cysteine to a final concentration of 10 mM and incubate for 15 minutes.

    • Causality: This quenches any unreacted maleimide groups, ensuring that when the prey protein is introduced, it is not accidentally conjugated via its own native thiols.

  • Desalting: Remove excess quenched crosslinker using a size-exclusion spin column (e.g., Zeba column).

  • Assembly: Introduce the prey protein (or apply the conjugated bait to a cell lysate) and incubate under native conditions to allow the biological interaction to reach equilibrium.

Phase 3: Photoactivation & Internal Validation
  • Irradiation: Place the sample on ice and irradiate with long-wave UV light (365 nm) for 10–15 minutes.

    • Causality: UV-A light activates the diazirine to form the carbene intermediate, permanently covalently trapping the interacting proteins[1]. Ice prevents thermal denaturation of the protein complex during prolonged light exposure.

  • Self-Validation (Quality Control): Run a non-irradiated control sample alongside the UV-irradiated sample on an SDS-PAGE gel.

    • Causality: This creates a self-validating system. High-molecular-weight bands (representing the crosslinked complex) should only appear in the UV-irradiated lane. If high-molecular-weight bands appear in the dark control, it indicates that off-target chemical crosslinking occurred during Phase 1, invalidating the spatial specificity of the assay.

Downstream Elucidation: Cross-Linking Mass Spectrometry (XL-MS)

Once the transient interaction is trapped, the complex is typically analyzed via Cross-Linking Mass Spectrometry (XL-MS). This technique has matured into a potent tool for uncovering protein architectures in living cells[2].

Because photo-crosslinking generates highly complex peptide mixtures, the use of MS-cleavable crosslinkers (like DAU or SDASO) is increasingly preferred. Upon collision-induced dissociation (CID) in the mass spectrometer, these linkers break apart at predictable sites, yielding characteristic doublet reporter ions that allow algorithms to unambiguously identify crosslinked peptides amidst the noise of the proteome[2].

XLMS XL In Vivo / In Vitro Crosslinking Digestion Proteolytic Digestion (Trypsin/Lys-C) XL->Digestion Enrichment Peptide Enrichment (SEC / Affinity) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Model 3D Structural Modeling LCMS->Model

Cross-linking Mass Spectrometry (XL-MS) analytical pipeline for structural elucidation.

Sources

Foundational

Technical Whitepaper: Benzophenone-4-carboxamidocysteine Methanethiosulfonate (BPMTS) – Molecular Dynamics, Solubility Profile, and Photoaffinity Profiling

Introduction: The Engineering of Photoaffinity Probes In the structural biology of dynamic membrane proteins—particularly voltage-gated ion channels and complex receptor assemblies—capturing transient conformational stat...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Engineering of Photoaffinity Probes

In the structural biology of dynamic membrane proteins—particularly voltage-gated ion channels and complex receptor assemblies—capturing transient conformational states is a profound challenge. Benzophenone-4-carboxamidocysteine methanethiosulfonate (BPMTS) has emerged as a paradigm-shifting biochemical tool to solve this problem.

As a trifunctional cross-linking reagent, BPMTS allows researchers to systematically immobilize moving protein parts. By combining the extreme thiol-specificity of a methanethiosulfonate (MTS) group with the zero-length, light-activated crosslinking capability of a benzophenone moiety, BPMTS provides unparalleled spatial and temporal control over protein mapping.

This whitepaper provides an in-depth technical analysis of the molecular weight, solubility profile, mechanistic causality, and validated experimental workflows for utilizing BPMTS in advanced structural pharmacology.

Physicochemical Architecture & Quantitative Data

BPMTS is engineered with three distinct functional domains, each serving a critical, causal role in its application:

  • The MTS Moiety: Drives rapid, site-directed covalent attachment to engineered cysteines via disulfide exchange.

  • The Benzophenone Moiety: Acts as the photoreactive warhead, forming a triplet diradical upon UV excitation to insert into nearby C-H bonds.

  • The Carboxylate Backbone: Provides a localized negative charge that tunes the solubility profile and dictates the probe's orientation in aqueous crevices.

Quantitative Physicochemical Summary
PropertyValue / Specification
Chemical Name Benzophenone-4-carboxamidocysteine methanethiosulfonate
Abbreviation BPMTS
CAS Number 317821-69-5
Molecular Weight 407.47 g/mol
Molecular Formula C₁₈H₁₇NO₆S₂
Primary Reactive Group Methanethiosulfonate (MTS)
Photoreactive Group Benzophenone (Excitation: 350–365 nm)
Stock Solubility ≥ 10 mg/mL in anhydrous DMSO, DMF, or Ethyl Acetate
Aqueous Solubility Poor directly; requires pre-dissolution in organic solvent

Solubility Profile and Solvent Causality

The solubility profile of BPMTS (MW: 407.47 g/mol ) is governed by the competing hydrophobic nature of the benzophenone rings and the hydrophilic nature of the methanethiosulfonate and carboxylate groups.

Why Anhydrous Organic Solvents are Mandatory for Stocks: MTS reagents are highly susceptible to nucleophilic attack by water. In aqueous buffers, the MTS group rapidly hydrolyzes into unreactive sulfinic acid byproducts. Therefore, BPMTS exhibits optimal stability and solubility when prepared as a highly concentrated stock (10–50 mM) in anhydrous Dimethyl Sulfoxide (DMSO) , Dimethylformamide (DMF) , or Ethyl Acetate .

The Role of the Carboxylate Group in Aqueous Microenvironments: Benzophenone is intrinsically lipophilic. If a simple benzophenone-MTS conjugate were used in membrane protein studies, the probe would partition entirely into the lipid bilayer, yielding high background noise and failing to probe the aqueous vestibules of ion channels. The inclusion of the cysteine-derived carboxylate group introduces a negative charge at physiological pH. This structural choice is causal: it enhances the aqueous solubility of the probe upon final dilution (100–500 µM) and electrostatically anchors the photoreactive head within the hydrophilic crevices of the protein, preventing it from burying into the membrane .

Mechanistic Causality: The Two-Stage Crosslinking System

The power of BPMTS lies in its decoupled, two-stage reaction mechanism.

Stage 1: The Dark Reaction (Targeting) The MTS group reacts with sulfhydryl (-SH) groups of engineered cysteines at an exceptionally high intrinsic reactivity rate (on the order of 105 M−1s−1 ). This reaction is stoichiometric and occurs completely in the dark, ensuring that the photoreactive warhead is anchored exactly at the site of mutagenesis without premature crosslinking.

Stage 2: The Light Reaction (Trapping) Upon irradiation with long-wave UV light (350–365 nm), the benzophenone carbonyl oxygen undergoes an n−π∗ transition, generating a highly reactive triplet diradical. This diradical abstracts a hydrogen atom from a neighboring amino acid backbone or side chain, followed by rapid radical recombination to form a stable C-C covalent bond . Crucially, if the diradical does not find a suitable C-H bond, it relaxes back to the ground state and can be re-excited, resulting in significantly higher crosslinking yields compared to aryl azides or diazirines.

ReactionPathway A Target Protein (Engineered Cys) C Dark Reaction (Disulfide Bond Formation) A->C Thiol-MTS Exchange B BPMTS Reagent (MTS + Benzophenone) B->C D UV Irradiation (350-365 nm) C->D Washout & Equilibration E Covalent Crosslink (C-H Insertion) D->E Diradical Formation

Fig 1: Two-stage photoaffinity labeling mechanism of BPMTS via disulfide exchange and UV activation.

Self-Validating Experimental Protocol: Ion Channel Mapping

To ensure scientific integrity, the following protocol for mapping voltage-gated ion channels is designed as a self-validating system . Each step includes a functional checkpoint to verify success before proceeding.

Step 1: Site-Directed Mutagenesis & Baseline Validation
  • Action: Introduce a single cysteine mutation into the target domain (e.g., the S4 voltage sensor).

  • Validation Checkpoint: Express the mutant channel in a heterologous system (e.g., Xenopus oocytes) and perform baseline patch-clamp electrophysiology. The mutant must exhibit near wild-type gating kinetics to ensure the mutation has not denatured the local architecture.

Step 2: Anhydrous Stock Preparation
  • Action: Dissolve BPMTS powder to a 50 mM concentration in anhydrous DMSO or Ethyl Acetate. Store at -20°C in a desiccator.

  • Causality: Utilizing strictly anhydrous solvents prevents the nucleophilic hydrolysis of the methanethiosulfonate group, preserving the 105 M−1s−1 reaction kinetics required for efficient labeling.

Step 3: Dark Labeling & Functional Shift Verification
  • Action: Dilute the stock to a 200 µM working solution in extracellular recording buffer immediately before use. Perfuse the cell in complete darkness for 2–5 minutes.

  • Validation Checkpoint: Continuously monitor the gating or ionic current during perfusion. A measurable shift in the voltage-dependence of activation confirms that the bulky BPMTS molecule (407.47 g/mol ) has successfully and covalently attached to the cysteine residue. If no shift occurs, the site is either sterically inaccessible or the reagent has hydrolyzed.

Step 4: Washout Phase
  • Action: Perfuse the chamber with reagent-free buffer for 5 minutes.

  • Causality: Removing unbound BPMTS from the bulk solution is critical. It prevents non-specific, intermolecular crosslinking between the free reagent and the extracellular loops of the protein during the UV phase.

Step 5: State-Dependent UV Crosslinking
  • Action: Clamp the cell at a specific membrane potential (e.g., hyperpolarized to force the channel into a closed state). Irradiate the cell with a 365 nm UV light source for 1 to 3 minutes.

  • Causality: The 365 nm wavelength specifically excites the benzophenone n−π∗ transition. It is explicitly chosen because it avoids the 280 nm absorption peak of native aromatic amino acids (Tryptophan/Tyrosine), thereby preventing UV-induced phototoxicity to the protein backbone.

  • Validation Checkpoint: A permanent reduction in ionic current or a "locked" gating state post-irradiation confirms successful covalent immobilization of the moving sensor to the static pore domain.

Workflow Step1 1. Site-Directed Mutagenesis Step2 2. Stock Prep (Anhydrous DMSO/EtOAc) Step1->Step2 Step3 3. Aqueous Dilution & Channel Perfusion Step2->Step3 Step4 4. In Situ UV Crosslinking Step3->Step4 Step5 5. Electrophysiological/MS Analysis Step4->Step5

Fig 2: Methodological workflow for mapping ion channel gating dynamics using BPMTS.

References

  • Horn, R., Ding, S., & Gruber, H. J. (2000). Immobilizing the moving parts of voltage-gated ion channels. Journal of General Physiology. URL:[Link]

  • Wang, J., & Horn, R. (2002). Movement and crevices around a sodium channel S3 segment. Journal of General Physiology. URL:[Link]

  • Ojha, B., et al. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. MDPI Molecules. URL:[Link]

Protocols & Analytical Methods

Method

Optimal UV Irradiation Conditions for Benzophenone-4-carboxamidocysteine Methanethiosulfonate (BPMTS) Activation

Application Note & Protocol Guide Target Audience: Researchers, structural biologists, and drug development professionals. Introduction & Mechanistic Rationale Benzophenone-4-carboxamidocysteine methanethiosulfonate (BPM...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, structural biologists, and drug development professionals.

Introduction & Mechanistic Rationale

Benzophenone-4-carboxamidocysteine methanethiosulfonate (BPMTS) is a highly specialized heterobifunctional crosslinker used to map protein-protein interactions (PPIs) and track dynamic conformational changes, such as the gating mechanisms of voltage-gated ion channels[1].

The power of BPMTS lies in its dual-activation mechanism:

  • Chemical Tethering (Dark Phase): The methanethiosulfonate (MTS) moiety reacts specifically with free sulfhydryl groups (cysteines) via disulfide exchange. This allows researchers to tether the photoreactive probe to a specific, engineered site on a protein (e.g., via Substituted Cysteine Accessibility Method, SCAM).

  • Photochemical Activation (Light Phase): The benzophenone (BP) moiety is inert under ambient light but becomes highly reactive upon exposure to specific ultraviolet (UV) wavelengths.

The Causality of Benzophenone Photochemistry

Understanding why specific UV conditions are chosen is critical for experimental success. Upon irradiation at ~350–365 nm, the benzophenone carbonyl oxygen undergoes an electronic transition from a nonbonding n -orbital to an antibonding π∗ -orbital[2]. This excites the molecule from its ground state ( S0​ ) to a singlet state ( S1​ ), which rapidly undergoes intersystem crossing to a triplet state ( T1​ ) diradical[3].

This T1​ diradical is the active crosslinking species. It abstracts a hydrogen atom from a nearby C-H bond (within ~3.1 Å) on an interacting protein, followed by rapid radical recombination to form a stable, covalent C-C bond. If no target is within range, the diradical harmlessly relaxes back to the ground state, a unique feature that drastically reduces non-specific background noise compared to other photo-probes like diazirines or aryl azides[3].

BP_Photochemistry S0 Benzophenone Ground State (S0) S1 Excited Singlet State (S1) S0->S1 UV 350-365 nm (n -> π* transition) T1 Triplet Diradical State (T1) S1->T1 Intersystem Crossing Target Target Protein (C-H Bond) T1->Target H-Abstraction (< 3.1 Å) Relax Relaxation (No Target) T1->Relax No Target Proximity Adduct Covalent C-C Crosslink Target->Adduct Radical Recombination Relax->S0 Ground State Return

Fig 1: Photochemical activation pathway of benzophenone crosslinking.

Optimal UV Irradiation Parameters

The most critical failure point in BPMTS applications is incorrect UV irradiation. Using shorter wavelengths (e.g., 254 nm) will induce destructive π→π∗ transitions, leading to polymer main-chain scission, tryptophan/tyrosine destruction, and unwanted[2+2] cycloadditions[2][4].

To achieve a self-validating, high-yield crosslinking system, adhere to the quantitative parameters summarized below:

Quantitative Data Summary: UV Activation Conditions
ParameterOptimal RangeMechanistic Justification
Wavelength ( λ ) 350 – 365 nm (UVA)Excites BP selectively without damaging aromatic amino acids or causing peptide backbone scission[3][4].
Irradiation Time 10 – 30 minutes (Standard Lamp)10 – 160 seconds (High-Power LED)Ensures complete BP consumption. Over-exposure causes thermal degradation; under-exposure yields low crosslinking[5][6].
Lamp Power/Intensity 10 – 20 mW/cm²Balances photon flux with heat generation.
Temperature 0 – 4 °C (On Ice)Suppresses thermal diffusion, preventing non-specific collisional crosslinking and preserving native protein conformation.
Distance from Source 3 – 5 cmFollows the inverse-square law for light intensity; ensures reproducible energy delivery across replicates.
Reaction Vessel Quartz cuvette or Open-top plateStandard polystyrene/glass absorbs UVA light, drastically reducing photon delivery to the sample.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. It incorporates mandatory controls to ensure that any observed crosslinking is purely a result of specific PPIs and targeted UV activation.

Phase 1: Site-Specific MTS Labeling (Dark Phase)

Note: Perform all steps in this phase under dim light or red light to prevent premature BP activation.

  • Protein Preparation: Ensure the target protein (containing the engineered cysteine) is in a thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Remove any reducing agents (DTT, β -ME) via size-exclusion chromatography or dialysis.

  • BPMTS Solubilization: Dissolve BPMTS powder in anhydrous DMSO to create a 10–50 mM stock. Caution: BPMTS is moisture-sensitive; store desiccated at -20°C.

  • Labeling Reaction: Add BPMTS to the protein solution at a 10-fold molar excess. Incubate in the dark at Room Temperature (RT) for 30–60 minutes.

  • Quenching & Cleanup: Quench the unreacted MTS groups by adding 1 mM L-cysteine for 5 minutes. Remove excess small molecules using a desalting column (e.g., Zeba Spin Desalting Columns).

Phase 2: UV Photocrosslinking (Light Phase)
  • Sample Setup: Transfer the labeled protein complex into a quartz cuvette, a UV-transparent microplate, or keep the microcentrifuge tube open (if using an overhead lamp).

  • Temperature Control: Embed the reaction vessel directly into a bed of crushed ice. Causality: UV lamps generate significant infrared heat. Maintaining 4°C prevents thermal denaturation and locks the proteins in their native interacting state.

  • Irradiation:

    • Position a 365 nm UV lamp exactly 4 cm above the sample.

    • Irradiate for 15 minutes (if using a standard 100W long-wave UV lamp) or 60 seconds (if using a 365 nm high-power LED array)[6].

  • Control Reactions (Mandatory for Trustworthiness):

    • Control 1 (-UV, +BPMTS): Validates that crosslinking does not occur spontaneously in the dark.

    • Control 2 (+UV, -BPMTS): Validates that the UV light itself is not causing non-specific protein aggregation.

    • Control 3 (Competitive Inhibition): Add an excess of unlabeled interacting partner before UV to prove interaction specificity.

Phase 3: Analysis
  • Terminate the reaction by adding standard SDS-PAGE sample buffer. (Note: Do NOT use reducing agents like DTT if you wish to keep the MTS-disulfide tether intact, though the BP C-C crosslink will survive reduction).

  • Resolve via SDS-PAGE and analyze via Western Blot or in-gel digestion for Mass Spectrometry (LC-MS/MS) to identify the exact crosslinked interface.

Experimental_Workflow Mut 1. Site-Directed Mutagenesis (Introduce Cysteine) Label 2. MTS Labeling (Dark) (BPMTS Attachment) Mut->Label Interact 3. Complex Formation (Add Target Protein) Label->Interact UV 4. UV Irradiation (365 nm, On Ice) Interact->UV Analysis 5. SDS-PAGE / LC-MS (Interface Mapping) UV->Analysis

Fig 2: Workflow for BPMTS site-directed labeling and UV crosslinking.

Troubleshooting Guide

ObservationMechanistic CauseCorrective Action
Low Crosslinking Yield Insufficient photon flux or wrong wavelength.Verify lamp output is strictly 350-365 nm[3]. Ensure reaction vessel is UV-transparent (use quartz).
Protein Aggregation / Smearing Thermal damage or non-specific collisional crosslinking.Ensure sample is strictly maintained on ice during irradiation. Reduce irradiation time.
No MTS Labeling (Phase 1) Cysteine is oxidized or sterically hindered.Pre-treat protein with low-dose TCEP, then remove TCEP completely before adding BPMTS.
High Background (-UV Control) Spontaneous disulfide formation with target.Ensure target protein lacks surface-exposed reactive cysteines, or block them with N-ethylmaleimide (NEM) prior to assay.

References

  • Immobilizing the moving parts of voltage-gated ion channels - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels Source: ResearchGate / MDPI URL:[Link]

  • A surface-independent bioglue using photo-crosslinkable benzophenone moiety Source: RSC Publishing URL:[Link]

  • Rapid Mapping of Protein Interactions Using Tag-Transfer Photocrosslinkers Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete cysteine modification by Benzophenone-4-carboxamidocysteine methanethiosulfonate

Welcome to the Technical Support Center for site-directed photoaffinity labeling. This guide is specifically engineered for researchers and drug development professionals experiencing incomplete cysteine modification whe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for site-directed photoaffinity labeling. This guide is specifically engineered for researchers and drug development professionals experiencing incomplete cysteine modification when using the bifunctional crosslinker Benzophenone-4-carboxamidocysteine methanethiosulfonate (BPMTS) .

BPMTS is a highly specialized reagent utilized in the Substituted-Cysteine Accessibility Method (SCAM) and photoaffinity mapping of protein-protein interactions or ion channel gating[1][2]. It operates via a two-step mechanism: first, the methanethiosulfonate (MTS) group reacts with a free sulfhydryl to form a mixed disulfide; second, upon UV irradiation, the benzophenone moiety inserts into nearby C-H bonds[1]. Failure at the first step—cysteine modification—completely invalidates downstream crosslinking data.

Below is our comprehensive troubleshooting matrix, mechanistic insights, and a self-validating protocol to ensure 100% labeling efficiency.

Part 1: Diagnostic Workflow for Incomplete Modification

Before adjusting buffer conditions, use the following logical pathway to identify the root cause of your labeling failure.

DiagnosticWorkflow Start Incomplete BPMTS Modification Detected Check1 Is the protein precipitating? Start->Check1 Fix1 Optimize DMSO/DMF concentration (≤5-10%) Check1->Fix1 Yes Check2 Are reducing agents (DTT/BME) present? Check1->Check2 No Fix2 Remove via desalting or use resin-bound TCEP Check2->Fix2 Yes Check3 Is buffer pH > 7.5? Check2->Check3 No Fix3 Adjust to pH 6.5-7.0 to prevent MTS hydrolysis Check3->Fix3 Yes Check4 Is the Cys residue sterically inaccessible? Check3->Check4 No Fix4 Denature (if applicable) or redesign mutant site Check4->Fix4 Yes

Diagnostic flowchart for isolating the cause of incomplete BPMTS-cysteine modification.

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: Why is my labeling efficiency <10% despite using a 100-fold molar excess of BPMTS? Cause: The most common culprit is MTS reagent hydrolysis combined with suboptimal pH. MTS groups are highly susceptible to hydrolysis in aqueous solutions, with a half-life of approximately 10 minutes at pH 7.5[2]. Furthermore, the reaction requires the cysteine to be in its reactive thiolate anion form (Cys-S⁻). If the pH is too high, the reagent hydrolyzes before reacting; if too low, the cysteine remains protonated and unreactive[3]. Solution: Prepare BPMTS in anhydrous DMSO immediately before use[2][4]. Conduct the labeling reaction at a strictly controlled pH of 6.5 to 7.0. This range perfectly balances the formation of the thiolate anion with the hydrolytic stability of the MTS group[3].

Q2: I suspect my target cysteine is oxidized. How can I ensure it remains reduced without the reducing agent destroying the BPMTS? Cause: Traditional reducing agents like Dithiothreitol (DTT) and β-mercaptoethanol (BME) contain free thiols. If left in the buffer, they will aggressively outcompete your protein for the BPMTS reagent and can even reduce the mixed disulfide bond after it forms, reversing the modification[5]. While Tris(2-carboxyethyl)phosphine (TCEP) lacks a thiol, prolonged exposure to TCEP can still cause side reactions and breakdown of MTS labels[6]. Solution: Reduce your protein with a 10-fold molar excess of TCEP for 30 minutes. Before adding BPMTS, completely remove the TCEP using a size-exclusion spin column (e.g., Zeba desalting column) equilibrated with a degassed buffer containing 1 mM EDTA. The EDTA chelates trace metals (like Cu²⁺ and Fe³⁺) that catalyze spontaneous re-oxidation of cysteines in the presence of dissolved oxygen.

Q3: My target protein precipitates immediately upon addition of the BPMTS reagent. What is happening? Cause: Benzophenone-4-carboxamidocysteine methanethiosulfonate (Molecular Weight: 407.46) is a highly hydrophobic molecule due to its bulky, non-polar benzophenone moiety[4]. Adding it rapidly to an aqueous buffer causes local supersaturation, leading the reagent to crash out of solution and co-precipitate your protein[7]. Solution: Keep the final organic solvent (DMSO or DMF) concentration between 2% and 5% (v/v)[7]. Add the BPMTS stock solution dropwise while gently vortexing or stirring the protein solution to prevent high local concentrations. If precipitation persists, consider adding a mild, assay-compatible non-ionic detergent (e.g., 0.05% DDM or Tween-20) to maintain solubility.

Q4: The labeling works perfectly for my positive control (a surface cysteine), but fails completely for my specific transmembrane domain mutant. Why? Cause: Steric hindrance. The intrinsic reactivity of MTS reagents is high (~10⁵ M⁻¹ sec⁻¹), but this assumes the thiol is freely accessible[2]. The benzophenone group is exceptionally bulky. If the introduced cysteine is buried in a hydrophobic core or tightly packed within an ion channel pore, the reaction rate drops to near zero[2][8]. Solution: In the context of SCAM, a lack of modification is valid structural data indicating a buried residue[2]. However, if your goal is strictly to generate a photoaffinity probe at that specific site, you must perform the labeling under partially denaturing conditions (e.g., 1-2 M Urea) to expose the site, followed by careful refolding before UV crosslinking.

Part 3: Quantitative Optimization Matrix

To achieve complete modification, ensure your reaction parameters fall within the validated ranges below. Deviations will exponentially increase the risk of artifacts or incomplete labeling[3][9].

Table 1: Critical Reaction Parameters for BPMTS Modification

ParameterOptimal RangeConsequence of Deviation
Buffer pH 6.5 – 7.0>7.5: Rapid hydrolysis of the MTS group[2].<6.0: Cysteine remains protonated and unreactive.
Co-solvents 2% – 5% DMSO>10%: Risk of protein denaturation.<1%: Precipitation of the hydrophobic BPMTS reagent[7].
Molar Ratio (Reagent:Protein)10:1 to 50:1Too low: Incomplete labeling.Too high: Off-target alkylation of Lysine or N-termini[3][9].
Reaction Time 15 – 30 minutes>1 hour: Increased risk of label dimerization or side reactions[6].
Temperature 4°C to 20°CHigher temperatures accelerate both the desired labeling and unwanted MTS hydrolysis[9].

Part 4: Mechanistic Pathway of BPMTS Crosslinking

Understanding the chemical transition states ensures you do not inadvertently quench the reaction. The diagram below illustrates the two distinct phases of BPMTS utilization: dark-state modification and UV-activated crosslinking.

Mechanism Cys Protein-Cys-SH (Reduced Thiol) Thiolate Protein-Cys-S⁻ (Reactive Thiolate) Cys->Thiolate pH 6.5-7.5 Intermediate Disulfide Exchange (Release of Sulfinic acid) Thiolate->Intermediate BPMTS BPMTS Reagent (MTS-Benzophenone) BPMTS->Intermediate Labeled Protein-Cys-S-S-Benzophenone (Dark State) Intermediate->Labeled UV UV Irradiation (350-360 nm) Labeled->UV Crosslinked Covalent Crosslink to Target Molecule UV->Crosslinked

Chemical mechanism of BPMTS: Disulfide exchange followed by UV-induced photoaffinity crosslinking.

Part 5: Self-Validating Step-by-Step Protocol

A robust protocol must prove its own success. This methodology incorporates orthogonal validation steps to guarantee that your cysteines are reduced before labeling, and fully modified afterward.

Phase 1: Preparation and Validated Reduction

  • Buffer Exchange: Concentrate your target protein to 20–50 µM in Labeling Buffer (50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.0). Causality: EDTA is strictly required to chelate trace metals that catalyze spontaneous disulfide formation.

  • Reduction: Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Desalting: Remove TCEP using a pre-equilibrated size-exclusion spin column.

  • Validation Check 1 (Ellman's Assay): Take a 2 µL aliquot and react it with Ellman's Reagent (DTNB). Measure absorbance at 412 nm to quantify free sulfhydryl concentration. Trustworthiness: The free thiol concentration must match your expected protein concentration. If it is lower, your protein is re-oxidizing or precipitating.

Phase 2: BPMTS Modification 5. Reagent Preparation: Dissolve BPMTS in anhydrous DMSO to create a 10 mM stock. Critical: Prepare this immediately before use. Do not store aqueous MTS solutions[2]. 6. Labeling: Add the BPMTS stock dropwise to the protein solution to achieve a 20-fold molar excess, ensuring the final DMSO concentration remains ≤5%. 7. Incubation: Incubate in the dark for 30 minutes at room temperature. Causality: Benzophenone is highly photoactive; ambient laboratory light can cause premature, non-specific crosslinking[7]. 8. Quenching: Quench the reaction by passing the mixture through a fresh desalting column to remove unreacted BPMTS and displaced methanesulfinic acid.

Phase 3: Orthogonal Validation of Modification 9. Validation Check 2 (Secondary Alkylation): To prove 100% modification, take a small aliquot of your purified, BPMTS-labeled protein and incubate it with a 50-fold excess of a fluorescent maleimide (e.g., Alexa Fluor 488 C5-Maleimide) or a heavy PEG-maleimide. 10. Analysis: Run the sample on an SDS-PAGE gel. Trustworthiness: If the BPMTS modification was complete, all cysteines are sterically blocked. You should see ZERO fluorescent signal (or zero mass-shift for PEG) on the gel. Any signal indicates incomplete BPMTS labeling.

References

  • Horn, R., et al. (2000) - Immobilizing the moving parts of voltage-gated ion channels. Journal of General Physiology (NIH/PMC). Available at:[Link]

  • Schiemann, O., et al. (2025) - Identifying the Elusive Dimerization Product Interfering with Methylsulfonato‐Group Labeling of Cysteines in Proteins. NIH/PMC. Available at:[Link]

  • Beitz, E., et al. (2023) - Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. NIH/PMC. Available at:[Link]

  • Zgoda, V., et al. (2020) - Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. Available at:[Link]

  • Interchim - Fluorescent MTS Technical Document. Available at:[Link]

  • Fahlke, C., et al. (2001) - MTS modification of homo-and heterodimeric cysteine-substituted hClC-1 channels. ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Benzophenone-4-carboxamidocysteine Methanethiosulfonate (B-4-C-MTS)

Welcome to the Technical Support Center for Benzophenone-4-carboxamidocysteine Methanethiosulfonate (B-4-C-MTS) . This guide is designed for researchers and drug development professionals struggling with the aqueous solu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzophenone-4-carboxamidocysteine Methanethiosulfonate (B-4-C-MTS) . This guide is designed for researchers and drug development professionals struggling with the aqueous solubility and crosslinking efficacy of this bifunctional probe.

Below, you will find a mechanistic breakdown of the solubility paradox, self-validating solubilization protocols, and a targeted FAQ section to troubleshoot your experiments.

The Mechanistic Paradox: Why is B-4-C-MTS Difficult to Solubilize?

Working with B-4-C-MTS presents a unique chemical paradox due to its dual functional groups:

  • The Benzophenone Moiety: This photoreactive group is highly lipophilic (hydrophobic). In aqueous buffers, it drives the molecule to aggregate and precipitate out of solution, drastically reducing the effective concentration available for target binding.

  • The Methanethiosulfonate (MTS) Moiety: This group reacts rapidly and specifically with sulfhydryl (thiol) groups to form a disulfide bond[1]. However, MTS groups are highly susceptible to2[2].

The Causality of Failure: You cannot solve the benzophenone's hydrophobicity by simply heating the aqueous solution or stirring it for prolonged periods. Doing so will cause the MTS group to completely hydrolyze into unreactive methanesulfinic acid. At physiological pH (7.5), similar MTS reagents3[3]. Therefore, solubilization must be instantaneous and performed immediately prior to the biological assay.

Mechanism Probe B-4-C-MTS (Hydrophobic) Step1 Alkanethiolation (Disulfide Bond) Probe->Step1 + Cys-SH Target Target Protein (Aqueous) Target->Step1 Intermediate Tethered Probe (Localized) Step1->Intermediate - CH3SO2H Step2 Diradical Formation (n-π* transition) Intermediate->Step2 UV 350nm Final Stable C-C Crosslink Step2->Final C-H insertion

Caption: Dual-action chemical mechanism of B-4-C-MTS: MTS-driven alkanethiolation followed by UV crosslinking.

Self-Validating Solubilization Protocols

To overcome the solubility paradox without destroying the probe, you must use one of the following validated methodologies.

Protocol A: The Anhydrous Co-Solvent Rapid Dilution Method (Standard)

Causality:2[2]. By dissolving the probe in 100% anhydrous DMSO first, you bypass the hydrophobic resistance of the benzophenone ring while keeping the MTS group perfectly stable. Rapid dilution into the aqueous phase prevents localized nucleation (precipitation).

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized B-4-C-MTS vial from -20°C storage and allow it to equilibrate to room temperature inside a desiccator for 30 minutes. (Causality: Prevents atmospheric condensation from introducing water and hydrolyzing the MTS group[3]).

  • Stock Preparation: Dissolve the solid probe in 100% anhydrous, high-purity DMSO to create a 50 mM stock solution. Vortex until completely clear.

  • Buffer Preparation: Prepare your target protein in a compatible aqueous buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2). Ensure absolutely no primary thiols (like DTT or β-mercaptoethanol) are present, as they will1[1].

  • Rapid Injection: While vigorously vortexing or stirring the aqueous protein solution, rapidly inject the DMSO stock to achieve a final probe concentration of 0.1 – 1.0 mM. The final DMSO concentration must remain ≤ 2% v/v to prevent protein denaturation.

  • Self-Validation System:

    • Optical Check: Immediately measure the absorbance of the buffer at 600 nm. An OD600 > 0.05 indicates light scattering from micro-precipitates. If precipitation is detected, increase the stirring speed during injection or lower the final concentration.

    • Chemical Check: React an aliquot of the diluted probe with a known concentration of free cysteine, then use Ellman's Reagent (DTNB) to quantify remaining free thiols. A functional probe will rapidly deplete the thiol signal.

Protocol B: The Cyclodextrin Inclusion Method (For Sensitive Targets)

Causality: If your biological target (e.g., live cells, delicate liposomes) cannot tolerate 2% DMSO, you can 4[4]. Hydroxypropyl-β-cyclodextrin (HPβCD) provides a hydrophobic inner cavity that encapsulates the benzophenone ring, dragging it into the aqueous phase without organic solvents.

Step-by-Step Methodology:

  • Excipient Buffer: Prepare a 5% (w/v) solution of HPβCD in your experimental buffer (pH 7.0–7.5).

  • Complexation: Add the B-4-C-MTS probe directly to the HPβCD buffer. Mix by gentle, continuous rotation at 4°C for 15 minutes.

  • Self-Validation System: Centrifuge the mixture at 14,000 x g for 10 minutes. A visible pellet indicates incomplete inclusion. A smooth UV-Vis scan (showing the characteristic benzophenone peak at ~250-260 nm without baseline scattering) confirms true solubilization.

Workflow A 1. Anhydrous Stock (100% DMSO) B 2. Rapid Dilution (Buffer pH 7.0-7.5) A->B Inject rapidly < 2% final DMSO C 3. Thiol Conjugation (Dark, 1-5 mins) B->C Immediate use (Prevent hydrolysis) D 4. UV Activation (350-360 nm) C->D Wash excess probe E 5. Crosslinked Complex (Analysis) D->E C-H insertion

Caption: Workflow for the preparation and application of B-4-C-MTS, minimizing hydrolysis and aggregation.

Quantitative Data Summaries

Table 1: MTS Reagent Stability & Hydrolysis Kinetics

Understanding the hydrolytic degradation pathways in aqueous media is critical for timing your experiments.

Reagent State / TypeSolvent EnvironmentpHEstimated Half-LifeReference
Non-charged MTS (Stock)Anhydrous DMSON/A> 6 months (at -20°C)[2]
MTSEA (Aqueous)Aqueous Buffer7.5~15 minutes[3]
MTSET (Aqueous)Aqueous Buffer7.5~10 minutes[3]
MTSES (Aqueous)Aqueous Buffer7.5~20 minutes[3]
Table 2: Solubilization Strategy Comparison
StrategyMax Aqueous Conc.Biological CompatibilityPrimary Risk Factor
Direct Aqueous Addition< 10 µMHighComplete precipitation; low labeling yield.
DMSO Rapid Dilution~0.5 - 1.0 mMMedium (< 2% DMSO)Localized precipitation if added too slowly.
Cyclodextrin (HPβCD)> 1.0 mMHighPotential steric hindrance during UV crosslinking.

Troubleshooting Guides & FAQs

Q1: My probe precipitates immediately upon dilution into the buffer. What went wrong? A: This is usually caused by adding the DMSO stock too slowly or failing to agitate the buffer during addition. Because the benzophenone moiety is highly hydrophobic, a slow addition creates localized pockets of high water concentration around the probe, causing immediate nucleation. Always inject the stock rapidly into a vigorously stirring solution. Additionally, ensure your final DMSO concentration does not drop below the critical solubilization threshold for your specific probe concentration (usually 1-2%).

Q2: The probe stays in solution, but I am getting absolutely no crosslinking yield. Is the probe dead? A: There are two main culprits here:

  • MTS Hydrolysis: If you prepared the aqueous working solution in advance, the MTS group has likely hydrolyzed[2]. Solutions 3[3].

  • Benzophenone Quenching: The excited triplet state of benzophenone is highly sensitive to solvent polarity.5[5]. Ensure you are irradiating at the correct wavelength (350-360 nm) and check your buffer for known quenchers (e.g., high concentrations of certain aromatic additives).

Q3: Can I use DTT or β-mercaptoethanol (BME) in my buffer to keep my target protein soluble? A: No. MTS reagents react rapidly and stoichiometrically with any free sulfhydryls[1]. DTT and BME are primary thiols and will immediately consume the B-4-C-MTS probe, leaving none available to label your target protein. If you must reduce your protein prior to labeling, use TCEP (which lacks a thiol group), or thoroughly dialyze out the DTT before adding the probe.

Q4: How should I store the powder and the working solutions? A: Methanethiosulfonates are highly hygroscopic. The lyophilized powder 2[2] and must be warmed to room temperature before opening to prevent condensation. Never store aqueous working solutions. Anhydrous DMSO stock solutions can be aliquoted and stored at -80°C in the dark, but should be used within a few months to guarantee high crosslinking efficiency.

References

  • BenchChem. Methanethiosulfonate (MTS) Reagents: An In-depth Technical Guide.
  • Interchim. MTS reagents - Storage and Handling.
  • US Biological. Sodium (5-Sulfonatopentyl) Methanethiosulfonate (MTSPES)
  • BenchChem. How to deal with low cross-linking yield with benzophenone probes.
  • European Pharmaceutical Review. Aqueous solubility-enhancing excipient technologies: a review of recent developments.

Sources

Troubleshooting

Resolving low crosslinking efficiency with MTS-based photoaffinity probes

Welcome to the Technical Support Center for Photoaffinity Labeling. As Application Scientists, we frequently encounter researchers struggling with low crosslinking yields when using bifunctional methanethiosulfonate (MTS...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Photoaffinity Labeling. As Application Scientists, we frequently encounter researchers struggling with low crosslinking yields when using bifunctional methanethiosulfonate (MTS) photoaffinity probes (e.g., MTS-diazirines or MTS-benzophenones).

To resolve these issues, we must first deconstruct the causality of the reaction. MTS-photoaffinity probes operate via a sequential, two-step mechanism: a chemoselective dark reaction (disulfide tethering) followed by a photochemical reaction (UV-induced crosslinking). A failure at either stage exponentially degrades your final yield. This guide provides the mechanistic insights, quantitative parameters, and self-validating protocols necessary to isolate and resolve the root causes of low crosslinking efficiency.

Mechanistic Foundations: Where Do Crosslinking Workflows Fail?

MTS reagents are highly specific electrophiles that react with free sulfhydryls (cysteines) to form a disulfide bond under mild conditions[1]. Once tethered, the photoreactive moiety (typically a diazirine) is activated by UV light to generate a highly reactive carbene intermediate that inserts into nearby C-H, N-H, or O-H bonds[2][3].

Low crosslinking efficiency is rarely a single point of failure. It is usually a compounding loss of yield across two distinct phases:

  • Incomplete MTS Tethering: MTS reagents hydrolyze rapidly in aqueous buffers. If the probe hydrolyzes before it encounters a reactive thiolate, or if the target cysteine is oxidized, tethering fails[1][4].

  • Inefficient Photoactivation: Diazirine-generated carbenes have a half-life of nanoseconds. If the binding pocket is highly solvent-exposed, the carbene will be quenched by water molecules before it can crosslink to the target protein. Furthermore, alkyl diazirines can undergo intramolecular rearrangement into less reactive diazo species[3][5].

Mechanism A Target Protein (Free Cysteine) C Disulfide Tethered Complex (Dark Phase) A->C Disulfide Exchange (pH 7.0-7.5) B MTS-Photoaffinity Probe (e.g., MTS-Diazirine) B->C Loss of Sulfinic Acid D UV Irradiation (350-365 nm) C->D E Reactive Intermediate (Carbene/Diradical) D->E N2 Release (Diazirine) F Covalently Crosslinked Target-Probe Complex E->F Insertion into C-H/N-H/O-H G Quenched Byproducts (e.g., via H2O) E->G Solvent Quenching

Mechanistic pathway of MTS-based photoaffinity probes from tethering to UV-induced crosslinking.

Quantitative Parameters for Optimization

To prevent premature hydrolysis and maximize carbene insertion, your buffer conditions and UV parameters must be strictly controlled.

Table 1: Critical Parameters for MTS-Photoaffinity Crosslinking

ParameterOptimal RangeMechanistic RationaleTroubleshooting Impact
Buffer pH 7.0 – 7.5Balances thiolate formation (Cys pKa ~8.3) with MTS stability.pH > 7.5 exponentially accelerates MTS hydrolysis; pH < 6.5 protonates cysteines, preventing reactivity.
Probe Concentration 10x – 50x Molar ExcessDrives the bimolecular tethering reaction to completion before hydrolysis occurs.Low concentration leads to incomplete tethering and high background noise.
UV Wavelength 350 – 365 nmSpecifically excites diazirine/benzophenone without damaging aromatic amino acids.<300 nm causes severe protein degradation; >400 nm fails to activate the photophore.
UV Exposure Time 10 sec – 15 minMaximizes carbene generation. High-power LEDs can achieve maximum yield in seconds[6].Prolonged exposure heats the sample, denatures proteins, and increases non-specific background.

Self-Validating Experimental Protocol

A major pitfall in photoaffinity labeling is treating the workflow as a "black box." The following protocol is designed as a self-validating system , meaning you must analytically confirm the success of the MTS tethering step before proceeding to UV irradiation.

Phase 1: Cysteine Preparation & MTS Tethering (Dark Phase)

  • Reduce Target Protein: Incubate the target protein (10–50 µM) with 1 mM TCEP for 30 minutes at room temperature to ensure the engineered cysteine is fully reduced. Note: Do not use DTT or BME, as they contain free thiols that will consume the MTS probe.

  • Buffer Exchange: Pass the protein through a desalting column pre-equilibrated with degassed Labeling Buffer (50 mM HEPES, 150 mM NaCl, pH 7.2).

  • Probe Preparation: Reconstitute the MTS-photoaffinity probe in anhydrous DMSO to a stock concentration of 50 mM immediately before use.

  • Tethering Reaction: Add the probe to the protein solution at a 20x molar excess. Ensure the final DMSO concentration remains ≤2% (v/v) to prevent protein denaturation. Incubate in the dark at 4°C for 30–60 minutes.

  • Validation Checkpoint (Critical): Before proceeding, analyze a small aliquot via Intact Mass Spectrometry (LC-MS). You must observe a mass shift corresponding to the covalent addition of the probe. If tethering is <90%, do not proceed to UV crosslinking. Troubleshoot the dark reaction first.

Phase 2: Photoactivation & Crosslinking 6. Remove Excess Probe: Remove unreacted MTS probe via a secondary desalting column or rapid dialysis. Free probe in solution will generate carbenes that non-specifically label the protein surface or quench the reaction. 7. Complex Formation: Add the interacting partner/ligand to the tethered bait protein and incubate in the dark for 15 minutes to allow equilibrium binding. 8. UV Irradiation: Place the sample in a pre-chilled 96-well glass-bottom plate on ice. Irradiate at 365 nm using a high-power UV LED array. For diazirines, 1–5 minutes is typically sufficient; for benzophenones, 10–15 minutes may be required[2][6]. 9. Analysis: Quench the reaction by adding standard SDS-PAGE loading buffer (containing DTT to cleave the disulfide tether, transferring the crosslinked tag to the target) and analyze via Western Blot or in-gel digestion for MS/MS[6].

Troubleshooting Logic & FAQs

Use the following decision tree to isolate the exact point of failure in your workflow.

Troubleshooting Start Issue: Low Crosslinking Efficiency Q1 Is MTS tethering successful? (Verify via MS) Start->Q1 NoTether Optimize MTS Reaction: Check pH, Cys oxidation, Probe hydrolysis Q1->NoTether No YesTether Is photoactivation efficient? Q1->YesTether Yes NoPhoto Optimize UV: Check wavelength, power, reduce quenching agents YesTether->NoPhoto No YesPhoto Check Probe Geometry: Steric hindrance or poor reactive radius YesTether->YesPhoto Yes

Decision tree for troubleshooting low crosslinking efficiency in MTS-photoaffinity workflows.

Frequently Asked Questions

Q: I confirmed via MS that my MTS tethering is 100%, but my final photo-crosslinking yield is still <5%. Why? A: This is a classic symptom of solvent quenching or poor probe geometry. Diazirines generate highly reactive carbenes that will react with the first molecule they encounter. If the diazirine is protruding into the aqueous buffer rather than resting against the target protein interface, it will rapidly react with water molecules, neutralizing the probe[3]. Consider synthesizing a probe with a shorter or longer linker to alter the reactive radius.

Q: Why is my MTS probe hydrolyzing before it reacts with my protein? A: MTS reagents are highly susceptible to nucleophilic attack by water, a process that accelerates exponentially at basic pH[4]. Ensure your buffer pH does not exceed 7.5. Furthermore, never store MTS probes in aqueous solutions; they must be reconstituted in anhydrous DMSO/DMF and used immediately.

Q: Can I use DTT or BME in my buffer during the MTS reaction? A: Absolutely not. DTT and BME contain free sulfhydryls that will outcompete your protein's cysteine for the MTS reagent, resulting in zero protein labeling. If you must maintain a reducing environment, use TCEP, which lacks free thiols and does not interfere with MTS chemistry.

Q: I am seeing extensive non-specific crosslinking to off-target proteins. How can I improve specificity? A: Non-specific crosslinking usually occurs when excess, unreacted MTS probe is left in the solution during UV irradiation. Ensure you thoroughly desalt or dialyze your sample after the dark reaction (Step 6 in the protocol). Additionally, verify that your UV irradiation time is not excessively long, as prolonged exposure can lead to secondary photochemical artifacts[2].

References

  • Smith, E., et al. (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. NIH/National Library of Medicine. Available at: [Link]

  • Texas Tech University Health Sciences Center. MTS reagents. TTUHSC. Available at:[Link]

  • Interchim. MTS reagents. Interchim Biosciences. Available at: [Link]

  • Horne, J., et al. (2018). Rapid Mapping of Protein Interactions Using Tag‐Transfer Photocrosslinkers. Angewandte Chemie International Edition / NIH. Available at:[Link]

  • Dubinsky, L., et al. (2011). Probing the Mechanism of Photoaffinity Labeling by Dialkyldiazirines through Bioorthogonal Capture of Diazoalkanes. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Cysteine-Reactive Crosslinkers: Benzophenone-4-carboxamidocysteine Methanethiosulfonate vs. Maleimide-Based Reagents

For Researchers, Scientists, and Drug Development Professionals In the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that dictates the stability, efficacy, and specificity of the r...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a crosslinker is a critical decision that dictates the stability, efficacy, and specificity of the resulting conjugate. Among the plethora of available chemistries, those targeting cysteine residues are particularly favored for their site-specific nature. This guide provides an in-depth, objective comparison between a photo-activatable, trifunctional reagent, Benzophenone-4-carboxamidocysteine methanethiosulfonate (BPMTS), and the widely used maleimide-based crosslinkers. By delving into their mechanisms of action, stability, and experimental workflows, this document aims to equip researchers with the knowledge to make an informed decision for their specific application, be it in antibody-drug conjugates (ADCs), protein-protein interaction studies, or other areas of drug development.

Mechanisms of Action: A Tale of Two Chemistries

The fundamental difference between BPMTS and maleimide-based crosslinkers lies in their distinct mechanisms of reaction with cysteine residues and their subsequent mode of action.

Benzophenone-4-carboxamidocysteine Methanethiosulfonate (BPMTS): A Two-Step, Photo-Activated Approach

BPMTS is a trifunctional crosslinker, possessing a methanethiosulfonate (MTS) group, a benzophenone moiety, and a carboxylic acid. Its mechanism can be conceptualized as a two-stage process:

  • Cysteine-Specific Tethering: The MTS group exhibits high reactivity and selectivity for the sulfhydryl group of cysteine residues.[1] This reaction proceeds via a thiol-disulfide exchange, forming a disulfide bond between the BPMTS molecule and the protein.[2] This initial step serves to tether the photo-reactive benzophenone moiety in proximity to the target protein.

  • Photo-Induced Crosslinking: The benzophenone group is a photo-activatable moiety. Upon irradiation with UV light (typically around 350-365 nm), it is excited to a reactive triplet diradical state.[3][4] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond on an interacting molecule, leading to the formation of a stable, covalent C-C bond.[3][4] This crosslinking event is non-specific in terms of the amino acid residue it targets, depending only on proximity.

BPMTS_Mechanism cluster_tethering Step 1: Cysteine Tethering cluster_crosslinking Step 2: Photo-Crosslinking Protein_Cys_SH Protein-Cys-SH Tethered_Complex Protein-Cys-S-S-BPMTS Protein_Cys_SH->Tethered_Complex Thiol-Disulfide Exchange BPMTS BPMTS (MTS-BP) BPMTS->Tethered_Complex Crosslinked_Product Covalently Crosslinked Complex Tethered_Complex->Crosslinked_Product Interacting_Molecule Interacting Molecule (with C-H bond) Interacting_Molecule->Crosslinked_Product UV_Light UV Light (350-365 nm) UV_Light->Tethered_Complex

Figure 1: Mechanism of BPMTS crosslinking.

Maleimide-Based Crosslinkers: A Direct, Michael Addition Pathway

Maleimide-based crosslinkers are a cornerstone of bioconjugation, reacting with cysteine residues through a Michael addition mechanism.[5] The electron-deficient double bond within the maleimide ring is highly susceptible to nucleophilic attack by the thiolate anion of a cysteine residue.[5] This reaction proceeds readily under physiological conditions (pH 6.5-7.5) to form a stable thioether bond.[5]

Maleimide_Mechanism Protein_Cys_SH Protein-Cys-SH Thioether_Bond Protein-Cys-S-Linker (Stable Thioether Bond) Protein_Cys_SH->Thioether_Bond Michael Addition (pH 6.5-7.5) Maleimide_Linker Linker-Maleimide Maleimide_Linker->Thioether_Bond Maleimide_Workflow Start Start Antibody_Reduction Antibody Reduction (with TCEP) Start->Antibody_Reduction Desalting Desalting Antibody_Reduction->Desalting Conjugation Add Maleimide-Payload & Incubate Desalting->Conjugation Quenching Quench with Cysteine Conjugation->Quenching Purification Purification (SEC) Quenching->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization End End Characterization->End BPMTS_Workflow Start Start Tethering Tether BPMTS to Protein-Cys Start->Tethering Desalting Remove Excess BPMTS Tethering->Desalting Complex_Formation Incubate with Interacting Partner Desalting->Complex_Formation Photo_Crosslinking UV Irradiation (350-365 nm) Complex_Formation->Photo_Crosslinking Analysis Analysis (SDS-PAGE, MS) Photo_Crosslinking->Analysis End End Analysis->End

Sources

Comparative

Mass Spectrometry Validation of Benzophenone-4-carboxamidocysteine Methanethiosulfonate (BPMTS) Adducts: A Comparative Guide

As mass spectrometry (MS) workflows for structural proteomics and interactomics mature, the selection of the correct photoaffinity warhead dictates the success of downstream data deconvolution. For mapping dynamic protei...

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Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry (MS) workflows for structural proteomics and interactomics mature, the selection of the correct photoaffinity warhead dictates the success of downstream data deconvolution. For mapping dynamic protein-protein interactions (PPIs) and transient conformational states—such as those in [1]—Benzophenone-4-carboxamidocysteine methanethiosulfonate (BPMTS) has emerged as a premier heterobifunctional probe.

This guide provides an objective, data-driven comparison of BPMTS against alternative crosslinkers, detailing the mechanistic causality behind its use, and outlines a self-validating LC-MS/MS protocol designed to maximize structural confidence.

Mechanistic Causality: Why BPMTS?

BPMTS operates via a dual-warhead system designed for temporal control over crosslinking. The causality behind its molecular design solves two major challenges in structural proteomics: specificity and MS/MS spectral complexity .

  • The Dark Phase (MTS Group): The methanethiosulfonate (MTS) moiety reacts rapidly and exclusively with thiolate anions (free cysteines) to form a disulfide bond. Unlike maleimides, which form irreversible thioethers, the MTS-derived disulfide is reversible. This allows for reductive decoupling prior to MS analysis.

  • The UV Phase (Benzophenone Group): Upon irradiation at 350–360 nm, the benzophenone carbonyl oxygen is excited to a [2]. This diradical abstracts a hydrogen atom from a nearby target molecule (within ~10–15 Å) and rapidly recombines to form a stable C-C covalent bond. Crucially, benzophenone is less prone to water quenching than diazirine-based carbenes and can undergo repeated excitation cycles, increasing crosslinking yield.

Mechanism Target Bait Protein (Cys-SH) Intermediate Disulfide Adduct (Dark Phase) Target->Intermediate BPMTS BPMTS Probe BPMTS->Intermediate -SO2CH3 Diradical Triplet Diradical (Excited State) Intermediate->Diradical 350-360 nm UV Crosslink Covalent Crosslink (Stable Adduct) Diradical->Crosslink Target C-H Insertion

Fig 2. Mechanistic pathway of BPMTS activation from dark-phase disulfide formation to UV crosslinking.

Comparative Performance Analysis

When designing a crosslinking mass spectrometry (CX-MS) experiment, BPMTS is frequently evaluated against Benzophenone-Maleimide (BP-Mal) and Diazirine-based NHS esters (e.g., sulfo-SDA).

The critical analytical advantage of BPMTS lies in reductive decoupling . Traditional crosslinkers generate branched peptides during proteolysis. Branched peptides exhibit complex, overlapping b- and y-ion series in MS/MS spectra, which drastically lowers the scoring confidence of search algorithms (e.g., MaxQuant, Byonic). Because BPMTS utilizes a disulfide linkage at the bait protein, treating the crosslinked complex with Dithiothreitol (DTT) cleaves the bait-target bond. This restores the bait cysteine to a free thiol and leaves the benzophenone-cysteine tag exclusively on the target peptide, transforming a complex branched search into a highly confident linear peptide search.

Table 1: Comparative Performance of Photoaffinity Crosslinkers
FeatureBPMTSBP-MaleimideSulfo-SDA (Diazirine)
Dark Reactive Group MTS (Thiol-specific)Maleimide (Thiol-specific)NHS-Ester (Amine-specific)
Photo-warhead BenzophenoneBenzophenoneDiazirine
Activation Wavelength 350–360 nm350–360 nm340–380 nm
MS/MS Cleavability Yes (Disulfide) No (Thioether)No (Amide)
Water Quenching LowLowHigh (Carbene intermediate)
Primary Limitation Bulky stereocenter may perturb native foldingIrreversible; yields complex branched MS/MS spectraShort half-life; rapid quenching in aqueous buffer

Self-Validating Experimental Protocol

A robust CX-MS workflow must be self-validating. If crosslinking fails, the scientist must know whether the failure occurred during the dark phase (failed MTS conjugation) or the UV phase (failed C-H insertion). The following protocol isolates these variables.

Workflow A 1. Target Preparation (Free Thiol Generation) B 2. SEC Desalting (Remove Reductants) A->B Causality: Prevent MTS quenching C 3. Dark Reaction (MTS-Disulfide Formation) B->C Add BPMTS (pH 7.4) D 4. UV Irradiation 365nm (Diradical C-H Insertion) C->D Validate via Intact MS E 5. Reductive Decoupling (DTT Cleavage) D->E Isolate Target Tag F 6. LC-MS/MS Analysis (Orbitrap/Q-TOF) E->F Trypsin Digestion

Fig 1. Self-validating LC-MS/MS workflow for BPMTS crosslinking and reductive decoupling.

Step-by-Step Methodology

Phase 1: Thiol Deprotection & Desalting

  • Reduce the bait protein (containing native or engineered cysteines) using 5 mM TCEP for 30 minutes at room temperature.

  • Causality Check: MTS reacts indiscriminately with any free thiol. You must remove TCEP/DTT completely before adding BPMTS. Pass the sample through a Size Exclusion Chromatography (SEC) column (e.g., Zeba Spin Desalting Column) pre-equilibrated with degassed PBS (pH 7.4).

Phase 2: Dark State Conjugation (Validation Checkpoint 1)

  • Add a 10-fold molar excess of BPMTS to the desalted protein. Incubate in complete darkness for 30 minutes at 4°C.

  • Self-Validation: Remove a 5% aliquot and subject it to intact mass spectrometry. You must observe a mass shift corresponding to the addition of the BPMTS adduct minus the methanesulfinic acid leaving group. If this shift is absent, the cysteine is sterically hindered or oxidized, and proceeding to UV irradiation is futile.

Phase 3: UV Photolysis

  • Transfer the remaining sample to a quartz cuvette or a 96-well glass-bottom plate.

  • Irradiate at 365 nm (e.g., using a Stratalinker or LED array) for 15–30 minutes on ice. Causality: Cooling prevents thermal denaturation of the protein complex during prolonged UV exposure, which is critical for maintaining native PPIs as demonstrated in [3].

Phase 4: Reductive Decoupling & Digestion

  • Add 10 mM DTT and incubate for 30 minutes at 37°C. Causality: This cleaves the MTS-disulfide bond. The bait protein is released, while the target protein retains the covalently attached benzophenone-cysteine tag at the exact site of interaction.

  • Alkylate with 20 mM Iodoacetamide (IAA) in the dark for 30 minutes.

  • Digest overnight with Trypsin (1:50 enzyme-to-protein ratio). Desalt peptides via C18 StageTips prior to LC-MS/MS.

Data Interpretation & MS Signatures

When analyzing the High-Resolution Mass Spectrometry (HRMS) data, the reductive decoupling step simplifies the search parameters. Instead of using specialized crosslinking software (like pLink or XQuest), you can use standard search engines by setting a variable modification on any amino acid (preferentially targeting C-H rich side chains like Leu, Ile, Val, or Met) corresponding to the residual Thiol-Benzophenone tag.

Table 2: MS/MS Fragmentation Signatures for BPMTS Validation
Experimental StateTreatmentExpected Mass Shift (ΔM)MS/MS Diagnostic Feature
Dark Adduct (Bait) Intact MS / No UV+ [BPMTS - CH3SO2H]Intact precursor mass shift confirms 100% labeling efficiency prior to photolysis.
Intact Crosslink UV (365 nm) / No DTT+ [BPMTS - CH3SO2H]Detection of branched peptide. Extremely complex b/y ion series from both bait and target chains.
Cleaved Target UV (365 nm) + DTT+ [Benzophenone-Cys Tag]Linear peptide fragmentation. High-intensity, continuous y-ion series precisely localizes the C-H insertion site.
Cleaved Bait UV (365 nm) + DTT0 Da (Restored to free -SH)Bait peptide returns to native mass (plus carbamidomethylation if IAA was used), validating the disulfide cleavage.

By adhering to this self-validating framework, researchers can definitively map interaction interfaces with single-residue resolution, bypassing the spectral ambiguity that plagues traditional irreversible photoaffinity labels.

References
  • - bioRxiv[3]

  • - Journal of General Physiology / PubMed Central[1] 3. - PubMed Central[2] 4. - IU ScholarWorks[4]

Sources

Validation

Assessing cysteine labeling efficiency: MTS reagents versus iodoacetamide

As a Senior Application Scientist, I frequently consult with research teams torn between different cysteine bioconjugation strategies. Cysteine, owing to its highly nucleophilic sulfhydryl group and low natural abundance...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with research teams torn between different cysteine bioconjugation strategies. Cysteine, owing to its highly nucleophilic sulfhydryl group and low natural abundance, is the premier target for site-directed labeling. However, the choice of reagent dictates the structural integrity, reversibility, and downstream analytical success of your experiment.

In this guide, we will critically evaluate two foundational classes of thiol-reactive compounds: Methanethiosulfonate (MTS) reagents and Iodoacetamide (IAA) . We will dissect their reaction mechanisms, compare their performance metrics, and provide self-validating protocols to ensure absolute confidence in your experimental outputs.

Mechanistic Divergence: Alkylation vs. Disulfide Exchange

The fundamental divergence between IAA and MTS reagents lies in their reaction chemistry and the stability of the resulting covalent bond[1].

  • Iodoacetamide (IAA): Operates via a bimolecular nucleophilic substitution (SN2) mechanism. The thiolate anion of cysteine attacks the alpha-carbon of IAA, displacing the iodide leaving group to form a highly stable thioether bond [1]. This reaction is irreversible under physiological conditions, making it the gold standard for bottom-up proteomics where disulfide scrambling during LC-MS/MS must be prevented[2].

  • MTS Reagents (e.g., MTSEA, MTSET, MTSES): React via thiol-disulfide exchange. The protein thiolate attacks the sulfur atom of the MTS reagent, releasing a sulfinate leaving group and forming a mixed disulfide bond [1]. This bond is reversible and can be cleanly cleaved using reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)[1]. Furthermore, MTS reagents exhibit exceptionally rapid reaction kinetics, often achieving saturation in minutes.

ReactionMechanisms Cys Protein Cysteine (Thiolate, -S⁻) IAA Iodoacetamide (IAA) Alkylating Agent Cys->IAA pH 8.0-8.5 Nucleophilic Substitution MTS MTS Reagent (e.g., MTSEA, MTSET) Cys->MTS pH 7.0-8.0 Disulfide Exchange Thioether Thioether Bond (Irreversible) IAA->Thioether Primary Reaction OffTarget Off-Target Alkylation (Met, Lys, His) IAA->OffTarget Excess IAA / High pH / Heat Disulfide Mixed Disulfide Bond (Reversible) MTS->Disulfide Rapid Kinetics Reduction Reduction (DTT/TCEP) Regenerates Free Thiol Disulfide->Reduction Add Reducing Agent Reduction->Cys Reversible Cleavage

Diagram 1: Chemical reaction pathways for IAA alkylation and MTS disulfide exchange.

Quantitative Performance Comparison

To guide your reagent selection, I have synthesized the operational parameters and performance metrics of both reagent classes into the following matrix.

FeatureIodoacetamide (IAA)MTS Reagents (e.g., MTSET, MTSEA)
Reaction Mechanism SN2 Nucleophilic SubstitutionThiol-Disulfide Exchange
Covalent Bond Formed ThioetherMixed Disulfide
Reversibility IrreversibleReversible (via DTT/TCEP)
Reaction Kinetics Moderate (30–60 minutes)Very Rapid (1–5 minutes)
Optimal pH Range 8.0 – 8.57.0 – 8.0
Primary Application Proteomics (LC-MS/MS Sample Prep)Structural Biology (SCAM)
Major Off-Target Risk Met oxidation, Lys/His alkylationReagent hydrolysis in aqueous buffer

Deep Dive 1: Iodoacetamide in Proteomics – The Irreversible Standard

In mass spectrometry-based proteomics, complete and irreversible alkylation of cysteines is non-negotiable. Incomplete alkylation leads to disulfide reformation, creating heterogeneous peptide masses that confound database searches and reduce sequence coverage[3]. IAA is universally deployed for this purpose.

The Causality of Off-Target Effects: While IAA is highly efficient, its specificity is strictly pH-dependent. The pKa of a typical unperturbed cysteine thiol is ~8.3. At the optimal pH of 8.0–8.5, the thiolate anion is abundant and reacts rapidly[3]. However, if the pH exceeds 8.5, or if IAA is used at massive molar excesses, the unprotonated primary amines of lysine residues and the N-terminus, as well as the imidazole ring of histidine, become competitive nucleophiles, leading to artifactual off-target alkylation[3].

Furthermore, prolonged exposure to IAA, especially in the presence of light, can generate reactive iodine species. Interestingly, while alternative reagents like chloroacetamide (CAA) have been proposed to reduce lysine alkylation, empirical mass spectrometry data demonstrates that CAA induces a severe artifact: methionine oxidation, affecting up to 40% of Met-containing peptides compared to only 2-5% with IAA[2],[4]. Thus, tightly controlled IAA alkylation remains the superior choice for preserving proteome integrity[5],[6].

Deep Dive 2: MTS Reagents in Structural Biology – The SCAM Paradigm

When mapping the topology of membrane proteins, ion channels, or transporters, irreversibility is a detriment. Here, the 7 relies heavily on MTS reagents[8],[7].

The Causality of Reagent Selection in SCAM: SCAM involves mutating native cysteines to alanine or serine, and systematically introducing single cysteine mutations along a putative transmembrane domain[7]. By applying charged, membrane-impermeable MTS reagents (like positively charged MTSET+ or negatively charged MTSES-), researchers can determine if the engineered cysteine is exposed to the aqueous channel pore or buried in the lipid bilayer[8],[9]. If the residue is accessible, the MTS reagent covalently modifies it, introducing a bulky charge that typically alters channel conductance—a change measurable via electrophysiology[8]. The rapid kinetics of MTS reagents allow for real-time monitoring of these functional changes, which is impossible with slower alkylating agents[8].

SCAMWorkflow Mutagenesis 1. Site-Directed Mutagenesis (Generate Cys-less & Single-Cys Mutants) Expression 2. Protein Expression (e.g., Xenopus oocytes / HEK293) Mutagenesis->Expression Application 3. Apply MTS Reagents (MTSET+, MTSES-, MTSEA) Expression->Application Measurement 4. Functional Readout (Electrophysiology / Binding Assay) Application->Measurement Inaccessible No Functional Change (Residue Buried/Lipid-Facing) Measurement->Inaccessible Steric Block / No Reaction Accessible Functional Alteration (Residue Water-Exposed/Pore-Lining) Measurement->Accessible Covalent Modification

Diagram 2: Experimental workflow of the Substituted Cysteine Accessibility Method (SCAM).

Self-Validating Experimental Protocols

As scientists, we must build validation checkpoints directly into our workflows. Below are field-proven, self-validating protocols for both reagents.

Protocol A: Precision Cysteine Alkylation with IAA for LC-MS/MS

Objective: Achieve >99% cysteine alkylation while suppressing off-target lysine modification and methionine oxidation[3],[6].

  • Reduction: Incubate the protein lysate (1-5 mg/mL) with 5-10 mM DTT or TCEP in 50 mM ammonium bicarbonate (pH 8.0) for 30 minutes at 37°C to break all endogenous disulfides[3].

  • Cooling (Critical Causality Step): Cool the sample to room temperature (20-25°C). Performing alkylation at elevated temperatures exponentially increases off-target reactions[3].

  • Alkylation: Add freshly prepared IAA to a final concentration of 15-20 mM. This maintains a 2.5x to 3x molar excess over the reducing agent[3].

  • Dark Incubation: Incubate for exactly 30 minutes at room temperature in the dark. Causality: IAA is photolabile; light exposure generates iodine radicals that drive artifactual oxidation and degrade the reagent[3].

  • Validation/Quenching: Add an additional 5-10 mM DTT to quench unreacted IAA. This self-validating step ensures that no active alkylating agent remains during overnight trypsin digestion, completely halting off-target kinetics.

Protocol B: SCAM Labeling with MTS Reagents

Objective: Probe the aqueous accessibility of an engineered cysteine using MTSET+[8],[7].

  • Reagent Validation (TNB Assay): MTS reagents hydrolyze rapidly in aqueous buffers (the half-life of MTSET at pH 7.0 is ~10 minutes)[10]. Self-Validation: Before applying to your biological sample, verify MTS activity using Ellman's reagent (DTNB). A functional MTS reagent will rapidly block free thiols, preventing the generation of the yellow TNB anion when a standard thiol (e.g., mercaptoethanol) is subsequently added[8].

  • Preparation: Dissolve MTSET powder in anhydrous DMSO to create a 100 mM stock. Keep on ice and use within 2 hours to prevent degradation[10].

  • Application: Dilute the MTSET stock into your physiological recording buffer (pH 7.4) to a final concentration of 1 mM immediately (<15 seconds) before perfusion onto the cells (e.g., Xenopus oocytes expressing the mutant channel)[9].

  • Readout & Reversibility: Monitor the electrophysiological current. A rapid change in conductance indicates accessibility[8]. To validate that the effect is specifically due to disulfide formation, wash the cell with 5 mM DTT; the reversal of the conductance change confirms the mixed disulfide linkage[1].

References

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research (ACS). 2

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. NIH PubMed Central. 4

  • Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts. ResearchGate. 5

  • Substituted-cysteine accessibility method. ResearchGate. 8

  • MTS reagents. Interchim. 10

  • Optimizing Iodoacetamide Alkylation: A Technical Support Guide. Benchchem.3

  • Structural Analysis of Target Protein by Substituted Cysteine Accessibility Method. NIH PubMed Central. 7

  • MTSSL vs. Iodoacetamide-Based Spin Labels for Site. Benchchem. 1

  • A Putative Extracellular Salt Bridge at the Subunit Interface Contributes to the Ion Channel Function of the ATP-gated P2X2 Receptor. NIH PubMed Central. 9

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. NIH PubMed Central. 6

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Benzophenone-4-carboxamidocysteine Methanethiosulfonate

For researchers at the forefront of drug development and chemical biology, the synthesis and application of novel reagents is a daily reality. With this innovation comes the critical responsibility of ensuring the safe h...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of drug development and chemical biology, the synthesis and application of novel reagents is a daily reality. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of these compounds. Benzophenone-4-carboxamidocysteine methanethiosulfonate, a specialized reagent likely used in protein chemistry and photolabeling, requires a disposal protocol that respects its unique chemical functionalities. This guide provides a detailed, step-by-step procedure for its safe disposal, grounded in established principles of laboratory safety and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of your laboratory personnel and the protection of our environment.

Hazard Profile and Risk Assessment: A Triad of Chemical Concerns

The disposal protocol for Benzophenone-4-carboxamidocysteine methanethiosulfonate is predicated on an understanding of the hazards associated with its three primary structural components: the benzophenone photophore, the reactive methanethiosulfonate group, and the cysteine-derived backbone.

  • Benzophenone Moiety: Benzophenone and its derivatives are recognized as environmentally hazardous substances.[1] Some are classified as potential carcinogens and may cause long-term adverse effects in the aquatic environment.[2][3][4] Disposal must therefore be managed to prevent environmental release.[1][2][3]

  • Methanethiosulfonate (MTS) Group: MTS reagents are known for their reactivity, particularly towards thiols. More critically, compounds like S-Methyl Methanethiosulfonate are classified as toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[5] They are also often combustible.[5] The MTS group dictates that this compound be treated as a reactive and toxic substance.

  • Cysteine and Sulfur Content: As a derivative of a sulfur-containing amino acid, this compound will produce toxic gases, such as sulfur oxides (SOx) and nitrogen oxides (NOx), upon combustion.[6][7][8] Handling and disposal procedures must mitigate the risks associated with these potential decomposition products.[9][10][11]

Given this composite hazard profile, Benzophenone-4-carboxamidocysteine methanethiosulfonate must be classified as a hazardous chemical waste . Its disposal is subject to federal and local regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13][14]

Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls

Prior to initiating any disposal procedures, the paramount consideration is personal and environmental protection. Adherence to the following is mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield and safety glasses.[15]Protects against splashes of contaminated solvents and accidental eye contact with the solid compound, which may be irritating or toxic.[5]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of after handling.[15]Prevents dermal contact. The MTS group suggests high skin toxicity.[5] Contaminated gloves must be disposed of as hazardous waste.
Protective Clothing A lab coat, long pants, and closed-toe shoes are mandatory.[16]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.[1][3]Minimizes the risk of inhaling the powdered compound, which is presumed to be toxic based on the MTS component.[5]

Engineering Controls: All handling and preparation for the disposal of Benzophenone-4-carboxamidocysteine methanethiosulfonate should be conducted within a certified chemical fume hood.[2][16][17] This engineering control is critical for containing any potential dust or vapors and protecting the user from inhalation exposure.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this reagent is that it must be managed through a licensed hazardous waste disposal service.[6][15][18] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [14][19]

Step 1: Waste Collection and Containerization

  • For Unused or Expired Solid Compound:

    • Ensure the original container is tightly sealed. If the container is compromised, place it within a larger, compatible, and sealed secondary container.[6]

    • The container must be made of a material that is non-reactive with the chemical.[19]

  • For Contaminated Labware (e.g., weigh boats, gloves, wipes):

    • Collect all solid waste items that have come into direct contact with the compound.

    • Place these items in a heavy-duty, sealable plastic bag or a designated solid hazardous waste container.[6]

  • For Contaminated Sharps (e.g., needles, broken glass):

    • Immediately place any contaminated sharps into a designated, puncture-resistant sharps container for hazardous chemical waste.[6][20]

Step 2: Waste Labeling

Proper labeling is a critical compliance step mandated by the EPA and OSHA.[14][20][21]

  • Affix a "Hazardous Waste" label to the container.[6][18][21]

  • Clearly write the full chemical name: "Benzophenone-4-carboxamidocysteine methanethiosulfonate".

  • List all constituents, including any solvents if it is a mixed waste.

  • Indicate the primary hazards: "Toxic," "Reactive," and "Environmentally Hazardous."

  • Record the accumulation start date (the date the first piece of waste was placed in the container).

Step 3: Waste Storage (Satellite Accumulation Area)

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[12][19][21]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[13][21]

  • Ensure the SAA has secondary containment to capture any potential leaks.

  • Segregate this waste from incompatible materials, particularly strong oxidizing agents, acids, and bases.[14][19][22]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[6][18]

  • Do not exceed the accumulation time or volume limits for your SAA as defined by EPA regulations (typically, up to 55 gallons of hazardous waste or 1 quart of acutely toxic waste may be accumulated, and containers must be removed within one year).[12][19]

The following diagram illustrates the decision-making workflow for the proper disposal of Benzophenone-4-carboxamidocysteine methanethiosulfonate.

G start Waste Generation (Solid Compound, Contaminated Labware, or Sharps) waste_type Identify Waste Type start->waste_type solid_waste Solid Compound or Contaminated Labware waste_type->solid_waste Solid/Labware sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps containerize_solid Place in a sealed, compatible hazardous waste container. solid_waste->containerize_solid containerize_sharps Place in a designated hazardous sharps container. sharps_waste->containerize_sharps label Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards (Toxic, Reactive) - Accumulation Date containerize_solid->label containerize_sharps->label store Store in designated Satellite Accumulation Area (SAA) with secondary containment. label->store segregate Segregate from incompatible chemicals (oxidizers, acids, bases). store->segregate pickup Contact EHS or licensed waste contractor for pickup. segregate->pickup end Document and Record Disposal pickup->end

Caption: Disposal workflow for Benzophenone-4-carboxamidocysteine Methanethiosulfonate.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large.

  • Don PPE: Before addressing the spill, don the appropriate PPE as detailed in Section 2.

  • Containment:

    • For a solid spill , gently cover the material with a dry, inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[1] Avoid raising dust.[18]

    • Do not use water to clean up, as the reactivity of the MTS group with water is not well-defined and could potentially lead to hazardous decomposition.

  • Cleanup:

    • Carefully sweep or scoop the contained material into a designated hazardous waste container.[3][6] Use non-sparking tools if there is any fire risk.[9]

    • Clean the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., ethanol or isopropanol), and place the cleaning materials into the hazardous waste container.[6]

  • Disposal: Seal, label, and dispose of the cleanup materials as hazardous waste, following the protocol in Section 3.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these rigorous, evidence-based procedures, you can ensure the safe and compliant disposal of Benzophenone-4-carboxamidocysteine methanethiosulfonate, upholding your commitment to a culture of safety within the scientific community.

References

  • Techno PharmChem. BENZOPHENONE Safety Data Sheet. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. Benzophenone Safety Data Sheet. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Alabama at Birmingham. Laboratory Waste Management Guidelines. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. [Link]

  • Oxford Lab Fine Chem. L-CYSTEINE 99% - (For Biochemistry) MSDS. [Link]

  • MLI Environmental. Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington (DC): National Academies Press (US); 1995. [Link]

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories. [Link]

  • Carl ROTH. Safety Data Sheet: Benzophenone. [Link]

  • New Jersey Department of Health. Sulfur - Hazardous Substance Fact Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Sulphur. [Link]

  • OSHA. OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]

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Handling

Personal protective equipment for handling Benzophenone-4-carboxamidocysteine methanethiosulfonate

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a direct extension of chemical mechanism. Benzophenone-4-carboxamidocysteine methanethiosulfonate (CAS: 317821-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a direct extension of chemical mechanism. Benzophenone-4-carboxamidocysteine methanethiosulfonate (CAS: 317821-69-5) is a highly specialized, trifunctional biochemical probe. It is famously utilized to map the structural dynamics of proteins, such as immobilizing the moving parts of voltage-gated ion channels to study their gating mechanisms[1].

To handle this compound safely and effectively, we must respect its three functional domains: the thiol-reactive methanethiosulfonate (MTS) group, the photo-reactive benzophenone group, and the solubility-enhancing carboxylate [2]. The very properties that make it an exceptional cross-linker dictate its stringent hazard profile.

Here is your comprehensive, causality-driven guide to the personal protective equipment (PPE), operational workflow, and disposal protocols for this reagent.

Physicochemical Profile & Hazard Causality

Before selecting PPE, we must understand why the chemical is hazardous. The MTS group indiscriminately reacts with free sulfhydryls (-SH); upon accidental exposure, it will covalently modify keratin and mucosal thiols, leading to severe irritation or sensitization[3]. Simultaneously, the benzophenone moiety is designed to generate highly reactive biradicals upon UV exposure[1], meaning ambient light and UV handling pose unique risks.

Table 1: Quantitative Data & Safety Implications

PropertyValueOperational & Safety Implication
CAS Number 317821-69-5[4]Unique identifier for SDS cross-referencing and waste labeling.
Molecular Weight 407.46 g/mol [4]Required for precise stoichiometric calculations.
Melting Point 39–42°C[4]Waxy solid at room temperature; poses a particulate/dust inhalation hazard.
Storage Conditions -20°C, Inert Atmosphere[4]Highly hygroscopic. Moisture causes rapid hydrolysis of the MTS group.
Light Sensitivity High (Benzophenone)[1][2]Must be handled in dark/dim conditions to prevent premature biradical formation.

Personal Protective Equipment (PPE) Matrix

Your PPE must act as a barrier against both chemical reactivity and electromagnetic (UV) radiation.

  • Hand Protection: Double-layer Nitrile Gloves.

    • Causality: MTS reagents react with skin proteins. While standard nitrile provides a barrier, double-gloving ensures that micro-tears do not result in transdermal exposure. Change outer gloves immediately if contaminated.

  • Eye & Face Protection: Chemical Splash Goggles & Polycarbonate Face Shield.

    • Causality: Goggles protect against solvent splashes during reconstitution. A UV-blocking polycarbonate face shield is mandatory during the photoactivation step to prevent UV-A (350 nm) induced corneal damage.

  • Body Protection: Flame-Retardant, Fully Buttoned Lab Coat.

    • Causality: Prevents dust accumulation on personal clothing during powder handling. Ensure no skin is exposed at the wrists.

  • Respiratory Protection: Chemical Fume Hood (Flow rate >100 fpm).

    • Causality: The compound is a low-melting-point solid[4]. Weighing and reconstitution must occur in a fume hood to prevent inhalation of hygroscopic dust, which can cause severe respiratory tract irritation[3].

Operational Workflow: A Self-Validating System

To ensure both safety and experimental integrity, this step-by-step protocol integrates chemical handling with real-time quality control.

Phase 1: Reagent Reconstitution (Fume Hood)

  • Thermal Equilibration: Remove the vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric condensation. Water rapidly hydrolyzes the MTS group, rendering the reagent useless and generating methanesulfinic acid byproducts.

  • Weighing & Solvation: Under a chemical fume hood, weigh the required mass using static-free spatulas. Dissolve in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10–100 mM stock.

  • Storage: Transfer the stock to an amber microcentrifuge tube, flush the headspace with Argon or Nitrogen gas, and seal tightly.

    • Causality: Amber tubes block ambient light, preventing premature activation of the benzophenone moiety[1][2]. Inert gas prevents oxidative degradation[4].

Phase 2: Activity Validation (Self-Validating Step) 4. Ellman's Assay: Before exposing your precious biological samples, validate the MTS activity. Mix a 10 µM aliquot of the stock with a known concentration of free L-cysteine. Add Ellman's reagent (DTNB). An active MTS reagent will covalently cap the free thiols, resulting in a measurable decrease in absorbance at 412 nm compared to a cysteine-only control.

Phase 3: Thiol Coupling & Photoactivation 5. Incubation: Add the validated reagent to your protein preparation (e.g., ion channels in lipid bilayers[1]) in dim lighting. Incubate for 15–30 minutes at room temperature. 6. UV Crosslinking: Transfer the sample to a UV-transparent quartz cuvette. Don your UV-blocking face shield. Irradiate the sample at ~350 nm (UVA) for 5–15 minutes on ice.

  • Causality: UV light excites the benzophenone carbonyl oxygen, creating a triplet biradical that rapidly inserts into adjacent C-H bonds, permanently crosslinking the interacting proteins[1].

Experimental Workflow Visualization

G Prep 1. Reagent Reconstitution (Fume Hood, Amber Vials) PPE1 PPE: Nitrile Gloves, Lab Coat, Goggles Prep->PPE1 Validate 2. Activity Validation (DTNB / Ellman's Assay) Prep->Validate Quality Control React 3. MTS-Thiol Coupling (Target Protein Cysteine) Validate->React Active Reagent UV 4. UV Photoactivation (350 nm) (Benzophenone Crosslinking) React->UV Dark Conditions PPE2 PPE: UV-Blocking Face Shield, Skin Cover UV->PPE2 Dispose 5. Quenching & Disposal (Hazardous Waste Protocol) UV->Dispose Reaction Complete

Figure 1: Safe operational workflow for MTS-thiol coupling and UV photoactivation.

Decontamination & Disposal Plan

Standard bleach (hypochlorite) should not be used as the primary neutralizer for dry MTS spills, as strong oxidizers interacting with concentrated sulfur-containing compounds can generate excessive heat[5].

  • Reaction Quenching: Post-experiment, add 10 mM Dithiothreitol (DTT) or β-mercaptoethanol to the reaction mixture.

    • Causality: The excess reducing agent reacts with any residual uncoupled MTS reagent, converting it into a stable, non-reactive mixed disulfide.

  • Liquid Waste: Dispose of the quenched liquid as hazardous organic/aqueous waste in a properly labeled, secondary-contained carboy.

  • Solid Waste: Solid consumables (pipette tips, amber tubes, gloves) contaminated with the reagent must be discarded in designated solid hazardous waste bins, not general laboratory trash[3].

  • Spill Cleanup: For dry powder spills, do not sweep (which aerosolizes the powder). Cover with a damp absorbent pad, carefully wipe up, and wash the area thoroughly with soap and water[3][6].

References

  • Horn, R., Ding, S., & Gruber, H. J. (2000). Immobilizing the moving parts of voltage-gated ion channels. The Journal of General Physiology, 116(3), 461-476.[Link]

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